molecular formula C11H15IN2O B1298615 N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide CAS No. 677327-29-6

N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Cat. No.: B1298615
CAS No.: 677327-29-6
M. Wt: 318.15 g/mol
InChI Key: LRQWADXLVLGBSY-UHFFFAOYSA-N
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Description

N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide>

Properties

IUPAC Name

N-(5-iodo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IN2O/c1-7-5-8(12)6-13-9(7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQWADXLVLGBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC(=O)C(C)(C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359637
Record name N-(5-Iodo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677327-29-6
Record name N-(5-Iodo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide, a valuable building block in pharmaceutical and medicinal chemistry. This document details the synthetic pathway, experimental protocols, and relevant chemical data, presented in a clear and structured format to aid in research and development.

Chemical Profile

A summary of the key chemical identifiers for the target compound is provided in the table below.

PropertyValue
Compound Name This compound
CAS Number 677327-29-6[1][2][3]
Molecular Formula C11H15IN2O[1][2][3]
Molecular Weight 318.16 g/mol [2]
Synonyms 5-Iodo-3-methyl-2-(2,2,2-trimethylacetamido)pyridine; 5-Iodo-3-methyl-2-(pivaloylamino)pyridine; N-(5-iodo-3-methyl-2-pyridyl)pivalamide; N-(5-iodo-3-methylpyridin-2-YL)-2,2-dimethylpropanamide[1]

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process. The general synthetic strategy involves the preparation of a key intermediate, 2-amino-5-iodo-3-methylpyridine, followed by its N-acylation with pivaloyl chloride.

Synthesis_Pathway A 2-Amino-3-methylpyridine B 2-Amino-3-methyl-5-bromopyridine A->B Bromination C 2-Amino-5-iodo-3-methylpyridine B->C Halogen Exchange (Finkelstein Reaction) D N-(5-Iodo-3-methyl-pyridin-2-yl)- 2,2-dimethyl-propionamide C->D N-Acylation with Pivaloyl Chloride

Caption: Synthetic pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each key step in the synthesis.

Step 1: Synthesis of 2-Amino-3-methyl-5-bromopyridine

This procedure is adapted from a patented method and involves the bromination of 2-amino-3-methylpyridine.

Materials:

  • 2-Amino-3-methylpyridine

  • Acetic anhydride

  • Liquid bromine

  • Sodium hydroxide solution

  • Water

Procedure:

  • In a four-necked flask, combine 2-amino-3-methylpyridine and acetic anhydride.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography.

  • Once the reaction is complete, cool the solution to 20-25 °C.

  • Slowly add liquid bromine dropwise to the reaction mixture.

  • After the addition is complete, heat the reaction to 50-60 °C for 2-3 hours.

  • Add water to dissolve all solid materials.

  • Add sodium hydroxide solution dropwise and continue stirring for 30 minutes.

  • Filter the resulting precipitate, dry it, and recrystallize to obtain 2-amino-3-methyl-5-bromopyridine[4].

Step 2: Synthesis of 2-Amino-5-iodo-3-methylpyridine

Materials:

  • 2-Amino-3-methyl-5-bromopyridine

  • Sodium iodide

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Dioxane

Procedure:

  • In a reaction vessel, combine 2-amino-3-methyl-5-bromopyridine, sodium iodide, and a catalytic amount of copper(I) iodide.

  • Add N,N'-dimethylethylenediamine as a ligand and dioxane as the solvent.

  • Heat the reaction mixture and monitor its progress by thin-layer chromatography or gas chromatography.

  • Upon completion, cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield 2-amino-5-iodo-3-methylpyridine.

Step 3: Synthesis of this compound

The final step is the N-acylation of the iodinated intermediate with pivaloyl chloride. The following is a general procedure based on the acylation of a similar aminopyridine derivative.

Materials:

  • 2-Amino-5-iodo-3-methylpyridine

  • Pivaloyl chloride (Trimethylacetyl chloride)

  • Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-amino-5-iodo-3-methylpyridine in dichloromethane in a reaction flask.

  • Add triethylamine to the solution to act as a base.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride dropwise to the cooled solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction by thin-layer chromatography.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound[5].

Quantitative Data

While specific yield and analytical data for the complete synthesis of the title compound are not available in a single source, the following table summarizes typical yields for similar reaction types.

Reaction StepStarting MaterialProductReagentsTypical YieldReference
Bromination2-Amino-3-methylpyridine2-Amino-3-methyl-5-bromopyridineAcetic anhydride, Br2, NaOHHigh[4]
N-Acylation2-Amino-5-methylpyridine2,2-Dimethyl-N-(5-methylpyridin-2-yl)propanamidePivaloyl chloride, Triethylamine, DCM83%[5]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the N-acylation step.

Acylation_Workflow Start Start: Dissolve 2-amino-5-iodo-3-methylpyridine and triethylamine in DCM Cooling Cool to 0 °C Start->Cooling Addition Add Pivaloyl Chloride Dropwise Cooling->Addition Reaction Stir at Room Temperature Addition->Reaction Quench Quench with Water Reaction->Quench Extraction Extract with DCM Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Purification Column Chromatography Evaporation->Purification End End Product: N-(5-Iodo-3-methyl-pyridin-2-yl) -2,2-dimethyl-propionamide Purification->End

Caption: General workflow for the N-acylation of 2-amino-5-iodo-3-methylpyridine.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity. Standard laboratory safety procedures should be followed at all times.

References

An In-depth Technical Guide to the Physicochemical Properties of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of the compound N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide. Due to the limited availability of direct experimental data, this document presents a combination of predicted values from established computational models and detailed, standardized experimental protocols for the empirical determination of these properties. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical methodologies for the characterization of this and structurally related compounds.

Introduction

This compound is a halogenated pyridine derivative. Compounds within this class are of significant interest in medicinal chemistry and materials science due to their potential biological activities and utility as synthetic intermediates. A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development, influencing aspects such as solubility, membrane permeability, and formulation.

Chemical Identity

IdentifierValue
IUPAC Name N-(5-iodo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide
CAS Number 342541-65-3
Molecular Formula C₁₁H₁₅IN₂O
Molecular Weight 318.16 g/mol
Canonical SMILES CC1=CC(=C(N=C1)NC(=O)C(C)(C)C)I
InChI Key LRQWADXLVLGBSY-UHFFFAOYSA-N
Physical Form Solid[1]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values have been estimated using well-established computational algorithms and provide a valuable baseline for experimental work.

PropertyPredicted ValueMethod
Melting Point (°C) 130 - 160Group Contribution Methods
Boiling Point (°C) 350 - 400Group Contribution Methods
Water Solubility (mg/L) 50 - 200Fragment-based models
logP (Octanol-Water) 2.5 - 3.5Atom/Fragment-based contribution
pKa (Pyridine Nitrogen) 2.0 - 3.0Substructure-based prediction

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Synthesis of this compound

A plausible synthetic route for the title compound involves the acylation of 2-amino-5-iodo-3-methylpyridine with pivaloyl chloride.

Materials:

  • 2-amino-5-iodo-3-methylpyridine

  • Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-iodo-3-methylpyridine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) or pyridine to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add pivaloyl chloride (1.1 eq) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Procedure:

  • Sample Preparation: Finely powder a small amount of the dry, purified compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the melting point apparatus.

  • Heating: Heat the sample at a rate of 10-20 °C/min initially, and then slow to 1-2 °C/min as the melting point is approached.

  • Data Recording: Record the temperature at which the first liquid appears and the temperature at which the last solid melts. This range is the melting point of the compound.

Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining the solubility of a compound in water.

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of distilled or deionized water in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the compound in the clear aqueous phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in mg/L or mol/L.

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is the classical approach for determining the logP value.

Procedure:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Dissolve a known amount of the compound in either the water-saturated n-octanol or the n-octanol-saturated water.

  • Partitioning: Add a known volume of the other phase and shake the mixture vigorously for a set period to allow for partitioning.

  • Phase Separation: Allow the two phases to separate completely, either by standing or by centrifugation.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using an appropriate analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of pKa

Potentiometric titration is a precise method for determining the pKa of the pyridine nitrogen.

Procedure:

  • Sample Preparation: Dissolve a known amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low water solubility.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (2-amino-5-iodo-3-methylpyridine, pivaloyl chloride) reaction Acylation Reaction start->reaction DCM, Et3N workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Purified Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms mp Melting Point Determination product->mp solubility Solubility Assay (Shake-Flask) product->solubility logp logP Determination (Shake-Flask) product->logp pka pKa Determination (Potentiometric Titration) product->pka

Caption: Workflow for Synthesis and Physicochemical Characterization.

Conclusion

This technical guide provides essential physicochemical information for this compound, leveraging predictive models in the absence of extensive experimental data. The detailed experimental protocols offer a clear path for researchers to empirically validate and expand upon the provided data. This comprehensive approach is designed to facilitate further research and development involving this compound.

References

Technical Guide: N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS 677327-29-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a halogenated pyridine derivative. Based on available scientific literature and chemical supplier information, this compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. Its structural features, including a picolinamide core, an iodine substituent, and a bulky pivaloyl group, make it a versatile building block in medicinal chemistry and materials science. While no direct biological activity has been reported for this specific compound, related picolinamide and iodinated pyridine structures have shown a wide range of bioactivities, suggesting its potential as a precursor for novel therapeutic agents and other functional materials.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 677327-29-6[1]
Molecular Formula C₁₁H₁₅IN₂O[1]
Molecular Weight 318.15 g/mol
Appearance Solid
SMILES Cc1cc(I)cnc1NC(=O)C(C)(C)C
InChI 1S/C11H15IN2O/c1-7-5-8(12)6-13-9(7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15)
InChIKey LRQWADXLVLGBSY-UHFFFAOYSA-N

Synthesis

The synthesis of this compound can be logically approached in a two-step process, starting from 2-amino-3-methylpyridine. The general synthetic workflow is illustrated below.

G Synthetic Workflow for this compound A 2-Amino-3-methylpyridine B Step 1: Iodination A->B NIS or I₂/H₂O₂ C 2-Amino-5-iodo-3-methylpyridine B->C D Step 2: Acylation C->D Pivaloyl chloride, Base E This compound D->E

Caption: A two-step synthetic workflow for the target compound.

Experimental Protocols

The following are detailed, inferred experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 2-Amino-5-iodo-3-methylpyridine

This step involves the iodination of 2-amino-3-methylpyridine. Several methods can be employed for the iodination of aminopyridines. One common method involves the use of N-iodosuccinimide (NIS), while another utilizes iodine in the presence of an oxidizing agent like hydrogen peroxide.[2][3]

  • Method A: Using N-Iodosuccinimide (NIS)

    • Dissolve 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-iodosuccinimide (1.0-1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-amino-5-iodo-3-methylpyridine.

  • Method B: Using Iodine and Hydrogen Peroxide

    • Dissolve 2-amino-3-methylpyridine (1.0 eq) in water.[3]

    • Add iodine (1.0-1.2 eq) in portions to the stirred solution.[3]

    • After the addition of iodine, slowly add hydrogen peroxide (0.3-1.2 eq) dropwise.[3]

    • Maintain the reaction temperature and stir for an additional 2-3 hours.[3]

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and filter the precipitate.

    • Wash the filter cake with cold water and dry to obtain 2-amino-5-iodo-3-methylpyridine.[3]

Step 2: Synthesis of this compound

This step involves the acylation of 2-amino-5-iodo-3-methylpyridine with pivaloyl chloride. A similar procedure has been described for the acylation of 2-amino-5-methylpyridine.[4]

  • Suspend 2-amino-5-iodo-3-methylpyridine (1.0 eq) in a dry, inert solvent such as dichloromethane or tetrahydrofuran.

  • Add a suitable base, such as triethylamine or pyridine (1.5-2.0 eq), to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (2,2-dimethyl-propionyl chloride) (1.1-1.3 eq) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford this compound.

Potential Applications and Derivatives

This compound is a valuable intermediate for the synthesis of more complex molecules due to the presence of a reactive iodine atom. This iodine can be readily displaced or used in various cross-coupling reactions to introduce new functional groups.

G Potential Derivatization Reactions A N-(5-Iodo-3-methyl-pyridin-2-yl)- 2,2-dimethyl-propionamide B Suzuki Coupling A->B Ar-B(OH)₂ Pd catalyst, Base C Sonogashira Coupling A->C R-C≡CH Pd/Cu catalyst, Base D Buchwald-Hartwig Amination A->D R₂NH Pd catalyst, Base E Aryl/Heteroaryl Derivatives B->E F Alkynyl Derivatives C->F G Amino Derivatives D->G

Caption: Potential cross-coupling reactions for derivatization.

The resulting derivatives could be screened for a variety of biological activities, given that substituted picolinamides have been investigated as:

  • Anticancer agents

  • Enzyme inhibitors

  • Fungicides

  • Ligands for various receptors

Safety Information

The compound is classified as an irritant.[1] Standard laboratory safety precautions should be taken when handling this chemical. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chemical intermediate with significant potential for the synthesis of novel compounds in the fields of drug discovery and materials science. While the compound itself has no reported biological activity, its utility as a synthetic building block is evident. The synthetic protocols and potential derivatization pathways outlined in this guide provide a foundation for researchers to utilize this compound in their synthetic endeavors.

References

In-Depth Technical Guide: 5-Iodo-3-methyl-2-(pivaloylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Iodo-3-methyl-2-(pivaloylamino)pyridine, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. This document includes key physicochemical data, a detailed synthesis protocol, and analytical methodologies. The information presented is intended to support researchers and scientists in the effective utilization of this compound in their research and development endeavors.

Core Properties

5-Iodo-3-methyl-2-(pivaloylamino)pyridine, also known as N-(5-iodo-3-methylpyridin-2-yl)pivalamide, is a substituted pyridine derivative. Its structure incorporates a pyridine ring, an iodine atom, a methyl group, and a pivaloylamino group, making it a valuable intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 5-Iodo-3-methyl-2-(pivaloylamino)pyridine

PropertyValueReference
CAS Number 677327-29-6[1]
Molecular Formula C₁₁H₁₅IN₂O[1]
Molecular Weight 318.15 g/mol [1]
Melting Point 141-144 °C
Appearance Solid (form may vary)
Purity Typically ≥98%[1]

Synthesis and Purification

The synthesis of 5-Iodo-3-methyl-2-(pivaloylamino)pyridine is typically achieved through the acylation of 2-Amino-5-iodo-3-methylpyridine with pivaloyl chloride. This reaction introduces the pivaloyl group to the amino substituent of the pyridine ring.

Synthesis of the Precursor: 2-Amino-5-iodo-3-methylpyridine
Experimental Protocol: Synthesis of 5-Iodo-3-methyl-2-(pivaloylamino)pyridine

This protocol describes a general method for the amidation of 2-Amino-5-iodo-3-methylpyridine.

Materials:

  • 2-Amino-5-iodo-3-methylpyridine

  • Pivaloyl chloride

  • Anhydrous pyridine or another suitable non-protic base (e.g., triethylamine)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-Amino-5-iodo-3-methylpyridine in anhydrous dichloromethane.

  • Add an excess of anhydrous pyridine (or triethylamine) to the solution to act as a base and scavenger for the HCl byproduct.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification:

The crude 5-Iodo-3-methyl-2-(pivaloylamino)pyridine can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

Diagram 1: Synthesis Workflow

G Synthesis of 5-Iodo-3-methyl-2-(pivaloylamino)pyridine A 2-Amino-5-iodo-3-methylpyridine C Reaction in Anhydrous DCM with Pyridine A->C B Pivaloyl Chloride B->C D Workup and Extraction C->D E Purification (Column Chromatography/Recrystallization) D->E F 5-Iodo-3-methyl-2-(pivaloylamino)pyridine E->F

Caption: General workflow for the synthesis of the title compound.

Analytical Characterization

While specific experimental spectra for 5-Iodo-3-methyl-2-(pivaloylamino)pyridine are not publicly available, chemical suppliers indicate that data such as NMR, HPLC, and LC-MS are obtainable upon request.[1] The expected spectral characteristics are outlined below based on the compound's structure.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the pivaloyl group (tert-butyl singlet), the methyl group on the pyridine ring, and the aromatic protons of the pyridine ring.
¹³C NMR Resonances for the carbons of the pivaloyl group, the methyl group, and the carbons of the pyridine ring, including the carbon-iodine bond which would be shifted upfield.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₅IN₂O). Fragmentation patterns would likely show loss of the pivaloyl group and other characteristic fragments.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching (amide I), and N-H bending (amide II), as well as aromatic C-H and C=C stretching vibrations.

Biological Activity and Potential Applications

Currently, there is a lack of publicly available data on the specific biological activity and pharmacological properties of 5-Iodo-3-methyl-2-(pivaloylamino)pyridine. However, the pyridine scaffold is a common motif in many biologically active compounds, suggesting that this molecule could serve as a valuable building block in drug discovery programs.

The presence of an iodine atom provides a site for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the synthesis of a diverse library of derivatives for biological screening.

Diagram 2: Potential Research Applications

G Potential Research Pathways A 5-Iodo-3-methyl-2-(pivaloylamino)pyridine B Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->B C Library of Novel Derivatives B->C D Biological Screening C->D E Hit Identification D->E F Lead Optimization E->F

Caption: Potential workflow for utilizing the title compound in drug discovery.

Safety Information

Detailed safety information for 5-Iodo-3-methyl-2-(pivaloylamino)pyridine is not extensively documented. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety protocols, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Iodo-3-methyl-2-(pivaloylamino)pyridine is a chemical intermediate with potential for use in the synthesis of novel compounds for various research applications, particularly in the field of medicinal chemistry. This guide provides the currently available information on its properties and a general synthesis protocol. Further research is required to fully elucidate its spectral characteristics and to explore its biological activity. Researchers are encouraged to obtain compound-specific analytical and safety data from their suppliers before use.

References

Technical Guide: Structure Elucidation of N-(5-iodo-3-methyl-2-pyridyl)pivalamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of N-(5-iodo-3-methyl-2-pyridyl)pivalamide. The document outlines the core chemical properties, a probable synthetic route, and the expected analytical data based on spectroscopic principles and data from analogous compounds. Detailed experimental protocols for key analytical techniques are provided to aid in the practical characterization of this molecule. The information is structured to be a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

N-(5-iodo-3-methyl-2-pyridyl)pivalamide is a halogenated pyridyl-amide derivative. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The presence of an iodine atom provides a site for further functionalization, for example, through cross-coupling reactions, making it a versatile building block in organic synthesis. Accurate structural elucidation is paramount for understanding its chemical reactivity and for the development of new chemical entities.

Chemical Structure and Properties

The fundamental properties of N-(5-iodo-3-methyl-2-pyridyl)pivalamide are summarized in the table below.

PropertyValueReference
CAS Number 677327-29-6[1][2]
Molecular Formula C₁₁H₁₅IN₂O[1][2]
Molecular Weight 318.15 g/mol [1][2]
Canonical SMILES CC1=CC(=C(N=C1)NC(=O)C(C)(C)C)I
Physical Appearance Expected to be a solid at room temperature.

Note: Canonical SMILES and physical appearance are predicted based on the chemical structure.

Synthesis Pathway

A plausible synthetic route for N-(5-iodo-3-methyl-2-pyridyl)pivalamide involves the acylation of 2-amino-5-iodo-3-methylpyridine with pivaloyl chloride. This is a standard method for the formation of amides.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-amino-5-iodo-3-methylpyridine 2-Amino-5-iodo-3-methylpyridine Target_Molecule N-(5-iodo-3-methyl-2-pyridyl)pivalamide 2-amino-5-iodo-3-methylpyridine->Target_Molecule Acylation Pivaloyl_chloride Pivaloyl Chloride Pivaloyl_chloride->Target_Molecule Base Base (e.g., Pyridine or Triethylamine) Base->Target_Molecule Solvent Anhydrous Solvent (e.g., DCM or THF) Solvent->Target_Molecule

Figure 1: Proposed synthesis pathway for N-(5-iodo-3-methyl-2-pyridyl)pivalamide.
Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 2-amino-5-iodo-3-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add a suitable base such as triethylamine (1.5 eq).

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add pivaloyl chloride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-(5-iodo-3-methyl-2-pyridyl)pivalamide.

Structure Elucidation Data (Predicted)

The following tables summarize the expected quantitative data from key analytical techniques for the structure elucidation of N-(5-iodo-3-methyl-2-pyridyl)pivalamide. These are predicted values based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.1d1HPyridine H-6
~ 7.8d1HPyridine H-4
~ 2.3s3HPyridine -CH₃
~ 1.3s9HPivaloyl -C(CH₃)₃
~ 7.5 (broad)s1HAmide -NH

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 177C=O (Amide)
~ 150Pyridine C-2
~ 148Pyridine C-6
~ 145Pyridine C-4
~ 125Pyridine C-3
~ 85Pyridine C-5 (C-I)
~ 40Pivaloyl quaternary C
~ 27Pivaloyl -C(C H₃)₃
~ 18Pyridine -CH₃
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

TechniqueExpected m/z [M+H]⁺Expected [M]⁺
ESI-MS319.0356-
EI-MS-318.0278

Experimental Protocols for Characterization

The workflow for the structural characterization of a synthesized compound is outlined below.

G Synthesis Synthesis and Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Synthesis->NMR MS Mass Spectrometry (ESI or EI) Synthesis->MS FTIR FTIR Spectroscopy Synthesis->FTIR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation

Figure 2: Experimental workflow for structure elucidation.
NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.

  • Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and assign the chemical shifts based on multiplicity, integration, and correlation with the ¹³C NMR data.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: For Electrospray Ionization (ESI), the sample is introduced into the mass spectrometer via direct infusion or through an LC system. For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a GC inlet.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range. For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain accurate mass measurements.

  • Analysis: Determine the molecular weight from the molecular ion peak ([M]⁺ or [M+H]⁺). Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.

Conclusion

The structural elucidation of N-(5-iodo-3-methyl-2-pyridyl)pivalamide can be systematically achieved through a combination of synthesis and spectroscopic analysis. This guide provides the foundational information and protocols necessary for its characterization. The predicted spectroscopic data serves as a benchmark for researchers working with this compound. The methodologies described are standard in the field of organic and medicinal chemistry and are applicable to the characterization of a wide range of small molecules.

References

Spectroscopic and Synthetic Profile of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for the novel compound, N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide. Due to the limited availability of direct experimental data, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The provided experimental protocol is a robust method for the synthesis of the title compound, adapted from established procedures for the acylation of aminopyridines.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally similar compounds, providing a reliable reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.21d1HH-6 (Pyridine)
~7.95d1HH-4 (Pyridine)
~7.80s (br)1HN-H (Amide)
~2.35s3H-CH₃ (Pyridine)
~1.30s9H-C(CH₃)₃ (Pivaloyl)

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0.00 ppm). The broadness of the N-H signal can be influenced by solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Carbon TypeAssignment
~177.5CC=O (Amide)
~152.0CC-2 (Pyridine)
~150.5CHC-6 (Pyridine)
~145.0CHC-4 (Pyridine)
~132.0CC-3 (Pyridine)
~85.0CC-5 (Pyridine, C-I)
~39.5C-C (CH₃)₃ (Pivaloyl)
~27.5CH₃-C(C H₃)₃ (Pivaloyl)
~18.0CH₃-C H₃ (Pyridine)

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Proposed Fragment
31845[M]⁺ (Molecular Ion)
261100[M - C(CH₃)₃]⁺
23330[M - C(O)C(CH₃)₃]⁺
10760[C₆H₆N₂]⁺
5795[C(CH₃)₃]⁺

The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral losses. The base peak is anticipated to be the fragment resulting from the loss of the tert-butyl group.

Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3350MediumN-H Stretch (Amide)
~2970StrongC-H Stretch (Aliphatic)
~1695StrongC=O Stretch (Amide I)
~1580MediumC=C Stretch (Pyridine Ring)
~1540MediumN-H Bend (Amide II)
~1280StrongC-N Stretch (Amide)
~550MediumC-I Stretch

Predicted as a solid (KBr pellet or ATR).

Experimental Protocol: Synthesis of this compound

This protocol details a general and efficient method for the synthesis of the title compound via acylation of 2-amino-5-iodo-3-methylpyridine with pivaloyl chloride.

Materials:

  • 2-amino-5-iodo-3-methylpyridine

  • Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-iodo-3-methylpyridine (1.0 eq) in anhydrous dichloromethane. Add a suitable base such as triethylamine (1.2 eq) or pyridine (as solvent and base).

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. To this stirred solution, add pivaloyl chloride (1.1 eq) dropwise via a dropping funnel over a period of 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Workup: Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The crude product can be purified by column chromatography on silica gel using an appropriate solvent gradient (e.g., increasing polarity of ethyl acetate in hexanes) to yield the pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthetic_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Final Product Reactant1 2-amino-5-iodo-3-methylpyridine Dissolution Dissolve in Anhydrous DCM Reactant1->Dissolution Reactant2 Pivaloyl Chloride Addition Dropwise addition at 0°C Reactant2->Addition Base Triethylamine/Pyridine Base->Dissolution Dissolution->Addition Stirring Stir at Room Temperature Addition->Stirring Quench Quench with NaHCO₃ Stirring->Quench Extraction Extract with DCM Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over MgSO₄ Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Purification Column Chromatography Evaporation->Purification Product N-(5-Iodo-3-methyl-pyridin-2-yl)- 2,2-dimethyl-propionamide Purification->Product

Caption: Synthetic workflow for this compound.

An In-depth Technical Guide to the Mass Spectrometry of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide. Due to the absence of publicly available experimental mass spectra for this specific compound, this document presents a theoretical fragmentation pattern derived from established principles of mass spectrometry and the known behavior of related chemical structures. Detailed, generalized experimental protocols for both Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) are provided to guide researchers in acquiring mass spectrometric data for this and similar molecules. This guide is intended to serve as a practical resource for the structural elucidation and analytical characterization of this compound in a research and drug development context.

Introduction

This compound is a halogenated pyridine derivative. The structural characterization of such molecules is fundamental in drug discovery and development, with mass spectrometry being a cornerstone analytical technique. Mass spectrometry provides critical information regarding molecular weight and structure through the analysis of molecular ions and their fragmentation patterns. This guide outlines the expected mass spectrometric behavior of the title compound and provides robust protocols for its analysis.

Compound Profile

A summary of the basic chemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₁H₁₅IN₂O
Molecular Weight 318.16 g/mol
CAS Number 677327-29-6
Structure This compound

Theoretical Mass Spectrometry Fragmentation Analysis

The fragmentation of this compound in mass spectrometry is predicted to occur at several key locations within the molecule. The following sections detail the theoretical fragmentation pathways under Electron Ionization (EI).

Predicted Fragmentation Pathways

Under electron ionization, the molecule is expected to ionize to form a molecular ion (M•+). This high-energy ion will then undergo fragmentation through various pathways. The most probable fragmentation patterns are illustrated in the diagram below and detailed in Table 2. The fragmentation is primarily dictated by the stability of the resulting fragment ions. Key fragmentation points include the cleavage of the amide bond and the loss of the tert-butyl group.

G M [C11H15IN2O]+• m/z = 318 F1 [C7H7IN2O]+• m/z = 264 M->F1 - C4H8 F2 [C4H9]+ m/z = 57 M->F2 - C7H6IN2O• F3 [C10H12IN2O]+ m/z = 303 M->F3 - CH3• F4 [C6H6IN2]+ m/z = 233 F1->F4 - C(O)CH3 F5 [C5H4IN]+• m/z = 205 F4->F5 - HCN

Caption: Predicted Electron Ionization Fragmentation Pathway.

Tabulated Theoretical Fragmentation Data

The following table summarizes the predicted major fragments, their mass-to-charge ratio (m/z), and the corresponding neutral loss from the parent molecule.

Fragment Ion (m/z)Proposed StructureNeutral Loss
318[C₁₁H₁₅IN₂O]⁺• (Molecular Ion)-
303[C₁₀H₁₂IN₂O]⁺CH₃•
264[C₇H₇IN₂O]⁺•C₄H₈
233[C₆H₆IN₂]⁺C₅H₉O•
205[C₅H₄IN]⁺•C₆H₁₁N₂O
57[C₄H₉]⁺C₇H₆IN₂O•

Experimental Protocols for Mass Spectrometry

Detailed methodologies for acquiring mass spectra of this compound are provided below. These protocols are generalized for solid organic compounds.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that leads to extensive fragmentation, which is useful for structural elucidation.

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., a magnetic sector, time-of-flight, or quadrupole instrument) equipped with an electron ionization source.

  • Sample Introduction: Direct insertion probe for solid samples.

Procedure:

  • Sample Preparation: A small amount of the solid sample (typically < 1 mg) is placed in a capillary tube.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 200-250 °C

    • Mass Range: m/z 50-500

  • Sample Introduction: The capillary tube is inserted into the direct insertion probe, which is then introduced into the ion source of the mass spectrometer.

  • Data Acquisition: The sample is gradually heated to effect vaporization into the ion source. The mass spectrum is recorded as the sample vaporizes.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep Solid Sample (<1mg) Vaporize Vaporization (Heated Probe) Prep->Vaporize Ionize Ionization (70 eV Electrons) Vaporize->Ionize Separate Mass Analysis (m/z Separation) Ionize->Separate Detect Detection Separate->Detect Spectrum Mass Spectrum Detect->Spectrum Analysis Identify Molecular Ion & Fragments Spectrum->Analysis

Caption: EI-MS Experimental Workflow.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that typically produces protonated molecules with minimal fragmentation, making it ideal for determining the molecular weight.

Instrumentation:

  • Mass Spectrometer: A mass spectrometer (e.g., quadrupole, ion trap, or time-of-flight) equipped with an electrospray ionization source.

  • Liquid Handling: Syringe pump or liquid chromatography system for sample introduction.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) may be added to promote protonation.

  • Instrument Setup:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas Flow: Adjusted for a stable spray.

    • Drying Gas Temperature: 250-350 °C.

    • Mass Range: m/z 100-600.

  • Sample Introduction: The sample solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition: The mass spectrum is acquired.

  • Data Analysis: The spectrum is analyzed to identify the protonated molecular ion ([M+H]⁺).

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep Dilute Solution (e.g., in Methanol) Infuse Infusion via Syringe Pump Prep->Infuse Ionize Electrospray Ionization Infuse->Ionize Separate Mass Analysis Ionize->Separate Detect Detection Separate->Detect Spectrum Mass Spectrum Detect->Spectrum Analysis Identify [M+H]+ Ion Spectrum->Analysis

Caption: ESI-MS Experimental Workflow.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. While the fragmentation data presented is theoretical, it is based on well-established principles and provides a solid starting point for the interpretation of experimental data. The detailed experimental protocols offer practical guidance for researchers to obtain high-quality mass spectra for this and structurally related compounds. Accurate mass measurement and further tandem mass spectrometry (MS/MS) experiments are recommended to confirm the proposed fragmentation pathways and to gain deeper structural insights.

The Reactivity of Iodinated Pyridine Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the reactivity and strategic functionalization of iodinated pyridine derivatives, key building blocks in modern medicinal chemistry.

Iodinated pyridine derivatives are highly valued intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1] Their utility stems from the high reactivity of the carbon-iodine (C-I) bond in a variety of cross-coupling reactions, allowing for the strategic and often selective introduction of molecular complexity. This guide provides a comprehensive overview of the reactivity of iodinated pyridines, with a focus on palladium-catalyzed cross-coupling reactions, detailed experimental protocols, and their application in the context of drug discovery.

Core Concepts: Understanding the Reactivity of Iodinated Pyridines

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is governed by the strength of the carbon-halogen bond and the electronic nature of the pyridine ring. The C-I bond is the weakest among the carbon-halogen bonds, leading to a general reactivity trend of I > Br > Cl > F.[2] This differential reactivity is the cornerstone of selective functionalization strategies for polyhalogenated pyridines.[3]

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, which inductively withdraws electron density from the ring, making it electron-deficient.[4] This electronic feature influences the reactivity of the pyridine ring in electrophilic substitution reactions, which are generally slower than in benzene and tend to occur at the 3-position.[4] However, in the context of cross-coupling reactions, the electron-deficient nature of the pyridine ring can enhance the rate of oxidative addition of the palladium catalyst to the C-I bond.[3]

The position of the iodine atom on the pyridine ring (2-, 3-, or 4-position) also influences its reactivity, with the 4-position being particularly susceptible to oxidative addition due to its electron-deficient character.[2]

Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Toolkit

Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for the functionalization of iodinated pyridine derivatives. These reactions enable the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[6]

General Reaction Scheme:

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[7]

General Reaction Scheme: ``` I-Py + H-C≡C-R --(Pd catalyst, Cu(I) co-catalyst, base)--> R-C≡C-Py

I-Py + H-N(R1)(R2) --(Pd catalyst, base)--> (R1)(R2)N-Py

Negishi Coupling

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide.

[8]General Reaction Scheme:

Quantitative Data on Reactivity

The choice of reaction conditions, including the palladium catalyst, ligand, base, and solvent, significantly impacts the yield and selectivity of cross-coupling reactions with iodinated pyridines. The following tables summarize representative quantitative data for various coupling reactions.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Iodopyridines

Iodopyridine SubstrateCoupling PartnerPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
2-IodopyridinePhenylboronic acidPd(PPh₃)₄-Na₂CO₃Propylene Carbonate/H₂O130-93
3-IodopyridinePhenylboronic acidPd(PPh₃)₄-Na₂CO₃Propylene Carbonate/H₂O130-95
4-IodopyridinePhenylboronic acidPd(dppf)Cl₂-K₂CO₃Toluene/H₂O801~97
2-Bromo-4-iodopyridinePhenylboronic acidPd(PPh₃)₄-K₂CO₃Dioxane/H₂O1001285-95
2-Chloro-4-iodopyridinePhenylboronic acidPd(PPh₃)₄-K₂CO₃Dioxane/H₂O1004-1285-95

Table 2: Comparative Yields in Sonogashira Coupling of Iodopyridines

Iodopyridine SubstrateCoupling PartnerPalladium CatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
3-IodopyridinePhenylacetylenePdCl₂(PPh₃)₂--[TBP][4EtOV]55375
2-Amino-3-iodopyridinePhenylacetylenePdCl₂(PPh₃)₂--[TBP][4EtOV]55393
2-Chloro-5-iodopyridinePhenylacetylenePdCl₂(PPh₃)₂--[TBP][4EtOV]55372
2-Bromo-4-iodopyridinePhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NDMF60685-95
3-Fluoro-4-iodopyridineTerminal AlkynePd catalystCu(I)AmineAnhydrousRT-Heat-High

Table 3: Comparative Yields in Buchwald-Hartwig Amination of Iodopyridines

Iodopyridine SubstrateAminePalladium CatalystLigandBaseSolventTemp (°C)Time (min)Yield (%)
3-IodopyridineAnilineNi(acac)₂-----86
4-IodobenzylamineMorpholinePd catalystLigandBaseAnhydrous80-110-High
2-Bromo-4-iodopyridineMorpholinePd₂(dba)₃BINAPNaOtBuToluene80-~90
2-Fluoro-4-iodopyridineAromatic AminePd(OAc)₂BINAPK₂CO₃-MW30Good

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Iodopyridine with Phenylboronic Acid

Materials:

  • 2-Iodopyridine (1 mmol, 205 mg)

  • Phenylboronic acid (1.25 mmol, 152 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Sodium Carbonate (Na₂CO₃) (2 mmol, 212 mg) as a 0.5 M aqueous solution (4 mL)

  • Propylene Carbonate (5 mL)

Procedure:

  • To a reaction vessel, add 2-iodopyridine, phenylboronic acid, and Pd(PPh₃)₄. 2[9]. Add propylene carbonate and the aqueous solution of sodium carbonate. 3[9]. Heat the mixture to 130 °C and stir until the reaction is complete (monitor by TLC or LC-MS). 4[9]. After cooling to room temperature, extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-phenylpyridine.

Protocol 2: Sonogashira Coupling of 3-Iodopyridine with Phenylacetylene

Materials:

  • 3-Iodopyridine (0.5 mmol, 102.5 mg) *[10] Phenylacetylene (0.75 mmol, 82 µL) *[10] Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.0025 mmol, 1.8 mg) *[11] Tetrabutylphosphonium 4-ethoxyvalerate ([TBP][4EtOV]) ionic liquid (0.8 mL)

[10]Procedure:

  • In a 4 mL screw-cap vial, mix 3-iodopyridine, phenylacetylene, PdCl₂(PPh₃)₂, and the ionic liquid. 2[11]. Stir the mixture at 55 °C for 3 hours. 3[11]. After cooling, partition the mixture between water (5 mL) and pentane (5 mL). 4[11]. Separate the aqueous phase and extract with pentane (2 x 5 mL). 5[11]. Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

[11]#### Protocol 3: Buchwald-Hartwig Amination of 4-Iodopyridine with Morpholine

Materials:

  • 4-Iodopyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (0.01-0.05 equiv)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.02-0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine 4-iodopyridine, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene, followed by morpholine via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reactivity and Applications

Catalytic Cycles and Workflows

The following diagrams illustrate the fundamental catalytic cycles of common cross-coupling reactions and a general experimental workflow.

Suzuki_Miyaura_Cycle cluster_steps Catalytic Cycle Pd0 Pd(0)L_n PdII R-Pd(II)L_n-I Pd0->PdII I-Py OA Oxidative Addition PdII_R R-Pd(II)L_n-R' PdII->PdII_R R'-B(OR)₂ Base Trans Transmetalation PdII_R->Pd0 R-R' RE Reductive Elimination I_Py I-Py R_B R'-B(OR)₂ Base Base Product R-R'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General_Workflow start Start setup Reaction Setup (Iodopyridine, Coupling Partner, Catalyst, Base, Solvent) start->setup reaction Reaction (Heating/Stirring) setup->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for cross-coupling reactions.

Application in Drug Discovery: Targeting Signaling Pathways

Iodinated pyridine derivatives are crucial starting materials for the synthesis of biologically active compounds, including kinase inhibitors, which are a major class of anticancer drugs. T[12][13]hese inhibitors often target specific signaling pathways that are dysregulated in cancer.

The p38 mitogen-activated protein (MAP) kinase pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. I[14]ts dysregulation is implicated in various diseases, including cancer and inflammatory disorders, making it an attractive drug target. P[10][14]yridine-based molecules are a prominent class of p38 MAP kinase inhibitors.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress Stress Stimuli (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates phosphorylates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor Pyridine-based Inhibitor Inhibitor->p38 inhibits

Caption: The FGFR signaling pathway and its inhibition by pyridine derivatives.

Conclusion

Iodinated pyridine derivatives are indispensable tools in modern organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Their high reactivity in palladium-catalyzed cross-coupling reactions, coupled with the potential for regioselective functionalization, makes them particularly valuable for drug discovery and development. A thorough understanding of their reactivity, as outlined in this guide, is essential for researchers and scientists aiming to leverage these powerful building blocks in the creation of novel therapeutics and functional materials.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4] This reaction is particularly crucial in pharmaceutical and materials science for the construction of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules.[5][6][7]

This document provides detailed application notes and a generalized protocol for the Suzuki coupling of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide. This specific iodopyridine derivative is a valuable building block for introducing a substituted aminopyridine moiety into target molecules. The pivaloyl protecting group on the 2-amino function serves to modulate the electronic properties of the pyridine ring and can prevent catalyst inhibition that is sometimes observed with free aminopyridines.[6]

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide (in this case, an iodopyridine) and an organoboron compound (typically a boronic acid or a boronate ester) in the presence of a base.[3][7] The catalytic cycle involves three primary steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the this compound.

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.[1]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

The presence of the nitrogen atom in the pyridine ring can sometimes lead to catalyst inhibition by coordinating to the palladium center. Therefore, the careful selection of ligands and reaction conditions is essential for a successful transformation.[3][6]

Data Presentation: Typical Suzuki Coupling Conditions

The following table summarizes common conditions for the Suzuki coupling of pyridine halides, which can serve as a starting point for the optimization of reactions with this compound.

ComponentExample Reagents/ConditionsMolar Equiv. / Mol%Purpose
Aryl Halide This compound1.0Electrophilic coupling partner
Boronic Acid/Ester Phenylboronic acid, Heteroarylboronic acids, etc.1.1 - 2.5Nucleophilic coupling partner
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, Pd(dppf)Cl₂1 - 10 mol%Catalyst
Ligand PPh₃, PCy₃, XPhos, SPhos, dppf1 - 10 mol%Stabilizes catalyst, promotes reaction steps
Base K₃PO₄, K₂CO₃, Cs₂CO₃, NaHCO₃2.0 - 4.5Activates the boronic acid for transmetalation
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, t-Amyl Alcohol-Solubilizes reactants and catalyst
Temperature 80 - 120 °C-Provides energy for the reaction to proceed
Reaction Time 5 - 24 hours-Time to reach completion

Note: These are generalized conditions. Specific substrate combinations may require optimization.[5][8][9][10]

Experimental Protocols

This section provides a detailed, generalized methodology for the Suzuki coupling reaction.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl- or Heteroarylboronic Acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.[3]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is generally set between 0.1 and 0.5 M with respect to the iodopyridine.[3][10]

  • Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring.[10]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki coupling protocol described above.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_end Final Product start Combine Reactants: - Iodopyridine - Boronic Acid - Base - Pd Catalyst inert Establish Inert Atmosphere (Evacuate/Backfill Ar) start->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent react Heat and Stir (e.g., 95°C, 18h) solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Aqueous Work-up: - Dilute with EtOAc - Wash with H₂O/Brine monitor->workup isolate Isolate Organic Layer & Dry workup->isolate purify Concentrate & Purify via Chromatography isolate->purify end_node Characterize Pure Product (NMR, MS) purify->end_node

Caption: Experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle Diagram

This diagram illustrates the fundamental steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle cluster_legend Legend pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(X) pd0->pd_complex R¹-X pd_trans R¹-Pd(II)L₂(R²) pd_complex->pd_trans R²-B(OR)₂ (Base) pd_trans->pd0 product R¹-R² pd_trans->product oa_label Oxidative Addition tm_label Transmetalation re_label Reductive Elimination R1X R¹-X = this compound R2B R²-B(OR)₂ = Boronic Acid/Ester L L = Ligand (e.g., PPh₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides detailed application notes and a representative experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide. This reaction is a powerful method for forming a carbon-nitrogen (C-N) bond, coupling the specified iodopyridine substrate with a primary or secondary amine. Such transformations are critical in medicinal chemistry and materials science for synthesizing complex molecules and potential drug candidates.[1] The protocol herein is based on established procedures for structurally analogous aryl halides and serves as a robust starting point for reaction optimization.[2][3][4] Included are typical reaction parameters, a detailed step-by-step procedure, and diagrams illustrating the experimental workflow and general catalytic cycle.

Introduction

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis, offering an efficient and versatile route to construct C-N bonds via the palladium-catalyzed cross-coupling of amines with aryl or heteroaryl halides.[3][4][5] This reaction is distinguished by its broad substrate scope and high functional group tolerance, making it indispensable in drug discovery and development.[5][6] The synthesis of substituted aminopyridines is of particular interest, as this scaffold is a prevalent feature in a vast number of biologically active compounds.[3][7]

The substrate, this compound, is an iodinated heterocyclic compound suitable for cross-coupling reactions where the iodine atom can be substituted.[8] This protocol outlines the key components—palladium catalyst, phosphine ligand, base, and solvent—required for the successful amination of this substrate.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound to form a Pd(II) complex.[1][3]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to generate a palladium-amido intermediate.[1][3]

  • Reductive Elimination: The desired N-arylated product is formed by the reductive elimination from the Pd(II) complex, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]

The selection of the ligand, base, and solvent is critical for reaction efficiency and preventing side reactions.[3]

Data Presentation: Typical Reaction Parameters

The following table summarizes common conditions for the Buchwald-Hartwig amination of related aryl halides. These parameters provide a strong predictive framework for optimizing the reaction of this compound.

ParameterTypical Reagents / ConditionsConcentration / LoadingPurpose / Notes
Aryl Halide This compound1.0 equivLimiting reagent.
Amine Primary or Secondary Aliphatic/Aromatic Amines1.1 - 1.5 equivNucleophilic coupling partner.
Pd Source Pd₂(dba)₃, Pd(OAc)₂1 - 5 mol%Palladium(0) precatalyst or source.
Ligand Xantphos, BINAP, RuPhos, XPhos1.2 - 10 mol%Stabilizes the Pd catalyst and facilitates key steps.
Base NaOtBu, Cs₂CO₃, K₃PO₄1.5 - 2.5 equivActivates the amine for coupling.[1]
Solvent Toluene, Dioxane, THF (anhydrous)0.1 - 0.5 MMust be anhydrous and deoxygenated.
Temperature 80 - 110 °C-Varies based on substrate reactivity.
Reaction Time 4 - 24 hours-Monitored by TLC or LC-MS.[5]

Experimental Workflow Diagram

G Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification p1 Dry Schlenk Flask & Stir Bar p2 Add Solids: Aryl Halide, Base, Pd Catalyst, Ligand p1->p2 Under Inert Gas r1 Seal Flask & Purge (Vacuum/Backfill with Ar/N2) p2->r1 Solids Charged r2 Add Anhydrous Solvent (via Syringe) r1->r2 r3 Add Amine Partner (via Syringe) r2->r3 r4 Heat to Target Temp (e.g., 100 °C) with Stirring r3->r4 r5 Monitor Reaction (TLC / LC-MS) r4->r5 w1 Cool to Room Temp r5->w1 Reaction Complete w2 Dilute with Solvent (e.g., Ethyl Acetate) w1->w2 w3 Filter through Celite w2->w3 w4 Wash with Water & Brine w3->w4 w5 Dry Organic Layer (e.g., Na2SO4) w4->w5 w6 Concentrate in vacuo w5->w6 w7 Purify via Column Chromatography w6->w7 w8 Characterize Product (NMR, MS) w7->w8 end Pure Product w8->end Final Product

Caption: Workflow from reaction setup to product isolation.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific amine coupling partners.

Materials and Reagents:

  • This compound (Aryl Iodide)

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base (e.g., Sodium tert-butoxide - NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

  • Silica gel for column chromatography

  • Argon or Nitrogen gas (high purity)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 2.0 equiv) under an inert atmosphere of argon or nitrogen.[5]

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) to the flask.

    • Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure the removal of oxygen.[5]

  • Reagent Addition:

    • Add anhydrous toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the aryl iodide.[5]

    • Add the amine coupling partner (1.2 equiv) to the mixture via syringe. If the amine is a solid, it can be added with the other solids in the first step.

  • Reaction:

    • Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[5]

  • Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.[5]

    • Dilute the reaction mixture with ethyl acetate and filter through a short pad of Celite® to remove the palladium catalyst and inorganic salts.[5] Rinse the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and finally brine.[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity, purity, and structure.[5]

Buchwald-Hartwig Catalytic Cycle

G Generalized Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) pd2_complex Ar-Pd(II)-I(L2) (Oxidative Adduct) pd0->pd2_complex Oxidative Addition pd2_amido Ar-Pd(II)-NR'R''(L) (Amido Complex) pd2_complex->pd2_amido Amine Binding & Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR'R'' (Product) pd2_amido->product reagents1 Ar-I reagents1->pd0 reagents2 R'R''NH - Base-H+ reagents2->pd2_complex base Base base->pd2_complex       

Caption: Key steps in the palladium-catalyzed C-N coupling.

Safety Information

  • Hazard: The starting material, this compound, is classified as an irritant.[9]

  • Precautions: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Conditions: Palladium catalysts are air-sensitive and potentially pyrophoric. The use of an inert atmosphere is crucial for safety and reaction success. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with care.

References

Application Notes and Protocols for the Sonogashira Coupling of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is conducted under mild conditions, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2] The N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a useful building block in medicinal chemistry, and its functionalization via Sonogashira coupling allows for the introduction of diverse alkynyl moieties, leading to the synthesis of novel compounds with potential biological activity. These application notes provide a detailed protocol for the Sonogashira coupling of this specific substrate.

Core Concepts and Reaction Mechanism

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide. Subsequently, a transmetalation step occurs where the copper acetylide (formed in the copper cycle) transfers the alkynyl group to the palladium complex. Finally, reductive elimination yields the desired alkynylated product and regenerates the Pd(0) catalyst.[4]

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of an amine base to form a copper acetylide intermediate. This species is crucial for the transmetalation step in the palladium cycle.[4]

Variations of the reaction, such as copper-free conditions, have been developed to circumvent the formation of alkyne homocoupling (Glaser coupling) byproducts.[5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne. This protocol is based on established procedures for similar 2-amino-5-iodopyridine substrates and may require optimization for specific alkynes.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], 2-5 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 2-3 eq)

  • Anhydrous, deoxygenated solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (CH₃CN), or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (0.025 eq).

  • Solvent and Reagent Addition: Add the anhydrous, deoxygenated solvent (e.g., THF) via syringe. Sequentially add the amine base (e.g., triethylamine, 3.0 eq) and the terminal alkyne (1.2 eq) via syringe while stirring.

  • Reaction: Stir the reaction mixture at room temperature or heat to a desired temperature (typically 50-80 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent such as ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional organic solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(5-alkynyl-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide.

Data Presentation

The following tables summarize typical reaction conditions for the Sonogashira coupling of related aminopyridine substrates, providing a basis for optimizing the reaction with this compound.

Table 1: Typical Palladium/Copper Co-catalyzed Sonogashira Coupling Conditions for Substituted Iodopyridines.

EntryAryl IodideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Amino-5-iodopyridinePhenylacetylenePd(PPh₃)₂Cl₂ (5)5Et₃NCH₃CNRT0.5>95
22-Amino-5-iodopyridineTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (5)5Et₃NCH₃CNRT0.596
32-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5)5Et₃NDMF100393
42-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5)5Et₃NDMF100393

*Note: Data for bromopyridines are included to show versatility, though iodopyridines are generally more reactive.[4]

Table 2: Characterization Data for a Representative Product: N-(3-methyl-5-(phenylethynyl)pyridin-2-yl)-2,2-dimethyl-propionamide.

PropertyValue
Molecular FormulaC₂₀H₂₂N₂O
Molecular Weight306.41 g/mol
AppearanceExpected to be a solid
¹H NMR (CDCl₃, δ)Expected signals for pivaloyl, methyl, pyridine, and phenyl protons.
¹³C NMR (CDCl₃, δ)Expected signals for all unique carbons.
Mass Spec (ESI-MS)m/z: [M+H]⁺ expected at 307.17

Visualizations

Reaction Scheme

Sonogashira_Coupling General Scheme for Sonogashira Coupling cluster_conditions ArylIodide This compound CoupledProduct N-(5-((R)-ethynyl)-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide ArylIodide->CoupledProduct + Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (co-catalyst) Alkyne Terminal Alkyne (R-C≡C-H) Base Base (e.g., Et₃N) Solvent Solvent (e.g., THF, CH₃CN) dummy1->Catalyst

Caption: Sonogashira coupling of the target iodo-pyridine.

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup - Add aryl iodide, Pd catalyst, and CuI to a dry Schlenk flask. - Establish inert atmosphere (Ar or N₂). B 2. Reagent Addition - Add anhydrous solvent. - Add amine base. - Add terminal alkyne. A->B C 3. Reaction - Stir at specified temperature (RT to 80°C). - Monitor progress via TLC or LC-MS. B->C D 4. Workup - Cool and dilute with organic solvent. - Filter through Celite®. C->D E 5. Extraction - Wash with aq. NH₄Cl, NaHCO₃, and brine. D->E F 6. Drying and Concentration - Dry organic layer with Na₂SO₄ or MgSO₄. - Remove solvent under reduced pressure. E->F G 7. Purification - Purify by flash column chromatography. F->G H 8. Characterization - Analyze by NMR, MS, etc. G->H

Caption: General workflow for the Sonogashira coupling.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

    • Increase the catalyst loading or try a different palladium catalyst/ligand system.

    • Increase the reaction temperature or time.

    • Ensure the quality of the terminal alkyne; if it is volatile, consider using a sealed reaction vessel.

  • Formation of Homocoupled Alkyne (Glaser Product):

    • Thoroughly degas all solvents and reagents to remove oxygen.

    • Consider switching to a copper-free Sonogashira protocol.

  • Reaction Stalls:

    • The catalyst may have decomposed. Ensure high-purity reagents and proper inert atmosphere techniques.

    • The starting material or alkyne may have impurities that poison the catalyst. Purify starting materials if necessary.

Safety Information

  • Palladium catalysts and copper iodide should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Amine bases are corrosive and have strong odors; handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Sonogashira coupling is a highly effective method for the alkynylation of this compound. The provided protocol, based on established procedures for similar substrates, offers a robust starting point for the synthesis of a wide array of novel 2-amino-3-methyl-5-alkynylpyridine derivatives. Optimization of the reaction conditions may be necessary depending on the specific terminal alkyne used. This methodology is a valuable tool for medicinal chemists and drug development professionals in the creation of new chemical entities.

References

Application Notes and Protocols for N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a synthetic organic compound featuring a substituted pyridine ring. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, its structural motifs—a pyridine core and a pivalamide group—are present in compounds investigated for a range of biological activities, including as kinase inhibitors. This document provides a potential application of this compound as a research tool for investigating cellular signaling pathways, particularly as a putative inhibitor of the Phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer and inflammatory diseases. The following protocols are representative methodologies for screening and characterizing the activity of this compound.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Pivalamide derivatives have also been explored for their potential as enzyme inhibitors.[3][4] The combination of these fragments in this compound suggests its potential as a modulator of biological pathways. Given the prevalence of pyridine-containing molecules as kinase inhibitors, a plausible hypothesis is that this compound may exhibit inhibitory activity against kinases such as PI3K.[3][5][6]

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a key target for drug development. This application note will, therefore, focus on the hypothetical use of this compound as a PI3K inhibitor.

Chemical Properties

PropertyValue
CAS Number 677327-29-6[7]
Molecular Formula C11H15IN2O[7]
Molecular Weight 318.15 g/mol [8]
Appearance Solid[8]
SMILES Cc1cc(I)cnc1NC(=O)C(C)(C)C[8]

Hypothetical Signaling Pathway

The diagram below illustrates the proposed mechanism of action of this compound as an inhibitor of the PI3K signaling pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates Compound N-(5-Iodo-3-methyl-pyridin-2-yl) -2,2-dimethyl-propionamide Compound->PI3K inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Proposed inhibition of the PI3K signaling pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC50) of the compound against PI3K isoforms.

Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of compound Incubation Incubate compound with kinase and substrate Compound_Prep->Incubation Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Incubation ATP_Addition Initiate reaction with ATP Incubation->ATP_Addition Detection Add detection reagent and measure luminescence ATP_Addition->Detection Data_Analysis Calculate % inhibition and determine IC50 Detection->Data_Analysis

Caption: Workflow for the in vitro kinase inhibition assay.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Assay Reaction:

    • In a 96-well plate, add the diluted compound, recombinant PI3K enzyme (e.g., PI3Kα, β, δ, or γ), and the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2).

    • Incubate at room temperature for 15 minutes.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and detect the amount of ADP produced using a commercial luminescent kinase assay kit.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Hypothetical Data:

PI3K IsoformIC50 (nM)
PI3Kα150
PI3Kβ850
PI3Kδ75
PI3Kγ200
Cell-Based Proliferation Assay

This protocol measures the effect of the compound on the proliferation of a cancer cell line with a known PI3K pathway mutation (e.g., MCF-7, which often has a PIK3CA mutation).

Workflow:

Proliferation_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Seeding Seed cancer cells in a 96-well plate Compound_Addition Add serial dilutions of the compound Cell_Seeding->Compound_Addition Incubation Incubate for 72 hours Compound_Addition->Incubation Viability_Assay Add viability reagent (e.g., resazurin) Incubation->Viability_Assay Readout Measure fluorescence Viability_Assay->Readout GI50_Calculation Calculate GI50 Readout->GI50_Calculation

Caption: Workflow for the cell-based proliferation assay.

Methodology:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (final concentrations ranging from 10 nM to 100 µM) for 72 hours.

  • Viability Assessment:

    • Add a cell viability reagent (e.g., resazurin or CellTiter-Glo®) to each well.

    • Incubate for 2-4 hours.

    • Measure the fluorescence or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells.

    • Calculate the concentration that inhibits cell growth by 50% (GI50) using a non-linear regression analysis.

Hypothetical Data:

Cell LinePI3K StatusGI50 (µM)
MCF-7PIK3CA mutant0.5
MDA-MB-231PIK3CA wild-type>10

Safety and Handling

  • This compound should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

While further experimental validation is required, the structural features of this compound suggest its potential as a research tool for investigating kinase-driven signaling pathways, such as the PI3K pathway. The provided protocols offer a starting point for characterizing the in vitro and cell-based activity of this and similar compounds. Researchers are encouraged to adapt these methodologies to their specific experimental needs.

References

Application Notes and Protocols: N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry. Its chemical structure, featuring a reactive iodine atom, a methyl group, and a pivaloyl-protected amine on a pyridine scaffold, makes it an attractive starting material for the synthesis of complex molecules targeting a range of biological pathways. The pyridine core is a well-established privileged scaffold found in numerous approved drugs, and the iodo-substituent provides a convenient handle for carbon-carbon bond formation through various cross-coupling reactions.

This document provides detailed application notes and protocols for the potential use of this compound in a drug discovery workflow, focusing on its application as a key intermediate in the synthesis of kinase inhibitors. The protocols and data presented herein are illustrative and intended to serve as a guide for researchers embarking on similar discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented below. These properties are crucial for its handling, reaction setup, and for predicting the characteristics of its derivatives.

PropertyValue
Molecular Formula C11H15IN2O
Molecular Weight 318.15 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Melting Point 110-115 °C
Boiling Point Not determined

Application in Drug Discovery: A Workflow

The primary utility of this compound in medicinal chemistry is as a scaffold for the generation of libraries of diverse compounds. The workflow below illustrates a typical drug discovery cascade starting from this building block.

G A Starting Material This compound B Library Synthesis (e.g., Suzuki Coupling) A->B React with boronic acids C Diverse Library of Pyridine Derivatives B->C D High-Throughput Screening (e.g., Kinase Panel) C->D E Hit Identification D->E Identify active compounds F Lead Optimization (Structure-Activity Relationship) E->F G Candidate Drug F->G Improve potency, selectivity, and ADME G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase 1 (e.g., RAS) Kinase 1 (e.g., RAS) Receptor Tyrosine Kinase->Kinase 1 (e.g., RAS) Kinase 2 (e.g., RAF) Kinase 2 (e.g., RAF) Kinase 1 (e.g., RAS)->Kinase 2 (e.g., RAF) Kinase 3 (e.g., MEK) Kinase 3 (e.g., MEK) Kinase 2 (e.g., RAF)->Kinase 3 (e.g., MEK) Kinase 4 (e.g., ERK) Kinase 4 (e.g., ERK) Kinase 3 (e.g., MEK)->Kinase 4 (e.g., ERK) Transcription Factors Transcription Factors Kinase 4 (e.g., ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Inhibitor Inhibitor Inhibitor->Kinase 3 (e.g., MEK)

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a key building block in the synthesis of a variety of pharmaceutical intermediates. The presence of an iodine atom on the pyridine ring offers a versatile handle for the introduction of diverse functionalities through transition metal-catalyzed cross-coupling reactions. This document provides detailed protocols for three common and powerful transformations of this starting material: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, leading to the creation of complex molecular architectures prevalent in many active pharmaceutical ingredients (APIs).

The protocols provided herein are based on established methodologies for similar substrates and are intended to serve as a comprehensive guide for laboratory chemists. Optimization of the reaction conditions may be necessary for specific substrates to achieve maximum yield and purity.

Key Synthetic Transformations

The iodopyridine moiety of this compound is readily functionalized using palladium-catalyzed cross-coupling reactions. The electron-donating nature of the pivalamido group can influence the reactivity of the C-I bond, making it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: Synthesis of N-(5-Aryl-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamides

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound

    • Arylboronic acid (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₃PO₄, 2.0 equivalents)

    • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

    • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.

    • Add the degassed solvent mixture (1,4-dioxane/water, 4:1) to the flask.

    • Heat the reaction mixture to 85-95 °C with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-(5-aryl-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide.[1]

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acidN-(3-Methyl-5-phenyl-pyridin-2-yl)-2,2-dimethyl-propionamide85-95
24-Methoxyphenylboronic acidN-[5-(4-Methoxy-phenyl)-3-methyl-pyridin-2-yl]-2,2-dimethyl-propionamide80-90
33-Thienylboronic acidN-[3-Methyl-5-(thiophen-3-yl)-pyridin-2-yl]-2,2-dimethyl-propionamide75-85
4Pyridin-3-ylboronic acidN-[3-Methyl-5'-(pyridin-3-yl)-[2,3']bipyridin-2'-yl]-2,2-dimethyl-propionamide70-80

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow Start Start: Weigh Reagents Setup Reaction Setup: - Schlenk Flask - Inert Atmosphere Start->Setup Addition Reagent Addition: - Starting Material - Boronic Acid - Base - Catalyst - Solvent Setup->Addition Reaction Reaction: - Heat (85-95°C) - Stir Addition->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Cool - Extract - Wash - Dry Monitoring->Workup Complete Purification Purification: Column Chromatography Workup->Purification Product Final Product: N-(5-Aryl-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide Purification->Product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Synthesis of N-(5-Amino-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • This compound

    • Amine (1.2 equivalents)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Ligand (e.g., Xantphos, 4 mol%)

    • Base (e.g., Cs₂CO₃, 1.5 equivalents)

    • Solvent (e.g., Toluene or 1,4-Dioxane)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and ligand to a dry Schlenk tube.

    • Add the base, followed by this compound (1.0 eq).

    • Evacuate and backfill the tube with an inert gas (repeat three times).

    • Add the anhydrous, degassed solvent.

    • Add the amine (1.2 eq) to the reaction mixture.

    • Heat the reaction mixture with vigorous stirring to 80-110 °C.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAmineProductTypical Yield (%)
1MorpholineN-[3-Methyl-5-(morpholin-4-yl)-pyridin-2-yl]-2,2-dimethyl-propionamide75-90
2PiperidineN-[3-Methyl-5-(piperidin-1-yl)-pyridin-2-yl]-2,2-dimethyl-propionamide70-85
3AnilineN-(3-Methyl-5-phenylamino-pyridin-2-yl)-2,2-dimethyl-propionamide65-80
4BenzylamineN-(5-Benzylamino-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide70-85

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII_Amide [L₂Pd(II)(Ar)(I)] AmineCoord Amine Coordination (R₂NH) PdII_Amide->AmineCoord PdII_Amine [L₂Pd(II)(Ar)(NHR₂)]⁺I⁻ Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido [L₂Pd(II)(Ar)(NR₂)] RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product N-(5-Amino-3-methyl-pyridin-2-yl)- 2,2-dimethyl-propionamide Derivative RedElim->Product ArI N-(5-Iodo-3-methyl-pyridin-2-yl)- 2,2-dimethyl-propionamide ArI->OxAdd Amine R₂NH Amine->AmineCoord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of N-(5-Alkynyl-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamides

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to a wide range of alkynylated pyridine derivatives, which are valuable intermediates for further transformations.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Materials:

    • This compound

    • Terminal Alkyne (1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

    • Copper(I) iodide (CuI, 4 mol%)

    • Base (e.g., Triethylamine, 3.0 equivalents)

    • Solvent (e.g., THF or DMF)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide.

    • Evacuate the flask and backfill with an inert gas (repeat three times).

    • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne (1.5 eq).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

    • Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Sonogashira Coupling Reactions

EntryTerminal AlkyneProductTypical Yield (%)
1PhenylacetyleneN-[3-Methyl-5-(phenylethynyl)-pyridin-2-yl]-2,2-dimethyl-propionamide80-95
21-HexyneN-[3-Methyl-5-(hex-1-ynyl)-pyridin-2-yl]-2,2-dimethyl-propionamide75-90
3TrimethylsilylacetyleneN-[3-Methyl-5-((trimethylsilyl)ethynyl)-pyridin-2-yl]-2,2-dimethyl-propionamide85-98
4Propargyl alcoholN-[5-(3-Hydroxyprop-1-ynyl)-3-methyl-pyridin-2-yl]-2,2-dimethyl-propionamide70-85

Relationship between Reactants and Products in Sonogashira Coupling

Sonogashira_Relationship cluster_reactants Reactants cluster_catalysts Catalytic System Start_Mat N-(5-Iodo-3-methyl-pyridin-2-yl)- 2,2-dimethyl-propionamide Product N-(5-Alkynyl-3-methyl-pyridin-2-yl)- 2,2-dimethyl-propionamide Start_Mat->Product C-I bond activation Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Product C-H bond activation Pd_Cat Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) Pd_Cat->Product facilitates Cu_Cat Copper(I) Iodide (CuI) Cu_Cat->Product co-catalyst Base Base (e.g., Triethylamine) Base->Product activates alkyne

Caption: Key components in the Sonogashira coupling reaction.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of pharmaceutical intermediates. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide efficient and reliable methods for the functionalization of the 5-position of the pyridine ring. The protocols and data presented in these application notes offer a solid foundation for researchers to explore the synthesis of novel and complex molecules for drug discovery and development.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Iodo-3-methyl-2-(pivaloylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 5-iodo-3-methyl-2-(pivaloylamino)pyridine. This versatile building block is a valuable substrate for introducing molecular diversity in the development of novel pharmaceuticals and other functional organic materials. The protocols outlined herein are based on established palladium-catalyzed reactions and are intended to serve as a foundational guide for researchers. Optimization may be required for specific substrates and desired outcomes.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] For the substrate 5-iodo-3-methyl-2-(pivaloylamino)pyridine, the electron-rich nature of the pyridine ring, coupled with the presence of a directing pivaloylamino group and a reactive C-I bond, makes it an excellent candidate for various coupling reactions, including Suzuki-M Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations allow for the facile introduction of aryl, alkynyl, and amino moieties at the 5-position of the pyridine ring, respectively.

Reaction Principle: The Palladium Catalytic Cycle

The general mechanism for these palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving a palladium(0) species. The cycle can be broadly described in three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 5-iodo-3-methyl-2-(pivaloylamino)pyridine to form a Pd(II) complex.

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):

    • In the Suzuki reaction, an organoboron species (boronic acid or ester) undergoes transmetalation, transferring the organic group to the palladium center.

    • In the Sonogashira reaction, a copper acetylide, formed in situ from a terminal alkyne and a copper(I) co-catalyst, transfers the alkynyl group to the palladium.[2]

    • In the Buchwald-Hartwig amination, the amine coordinates to the palladium complex, followed by deprotonation by a base to form a palladium-amido complex.[3][4]

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Palladium Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (+ R-X) Transmetalation/Coordination Complex Transmetalation/Coordination Complex Oxidative Addition Complex->Transmetalation/Coordination Complex Transmetalation or Amine Coordination Product Complex Product Complex Transmetalation/Coordination Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Product Release R-X R-X Coupling Partner Coupling Partner R-R' R-R'

Caption: Generalized Palladium Catalytic Cycle.

Data Presentation: Representative Reaction Conditions

The following tables summarize general conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions applicable to 5-iodo-3-methyl-2-(pivaloylamino)pyridine, based on protocols for structurally similar aryl iodides.

Table 1: Suzuki-Miyaura Coupling of 5-Iodo-3-methyl-2-(pivaloylamino)pyridine with Arylboronic Acids

ParameterCondition 1Condition 2
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (3 mol%)
Ligand -SPhos (6 mol%)
Base K₃PO₄ (2.5 equiv)K₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)Isopropanol/H₂O (2:1)
Temperature 85-95 °CReflux (~85-90 °C)
Reaction Time 12-18 h8-12 h

Table 2: Sonogashira Coupling of 5-Iodo-3-methyl-2-(pivaloylamino)pyridine with Terminal Alkynes

ParameterCondition 1Condition 2 (Copper-Free)
Palladium Catalyst PdCl₂(PPh₃)₂ (2.5 mol%)Pd(OAc)₂ (2 mol%)
Co-catalyst/Ligand CuI (5 mol%)XPhos (4 mol%)
Base Triethylamine (3 equiv)Cs₂CO₃ (2 equiv)
Solvent DMF or THF1,4-Dioxane
Temperature Room Temp. to 60 °C100 °C
Reaction Time 2-6 h12-24 h

Table 3: Buchwald-Hartwig Amination of 5-Iodo-3-methyl-2-(pivaloylamino)pyridine with Amines

ParameterCondition 1 (Aryl Amines)Condition 2 (Alkyl Amines)
Palladium Catalyst Pd₂(dba)₃ (1.5 mol%)Pd(OAc)₂ (2 mol%)
Ligand Xantphos (3.6 mol%)BrettPhos (4 mol%)
Base Cs₂CO₃ (2.0 equiv)LHMDS (1.5 equiv)
Solvent Toluene or 1,4-DioxaneTHF
Temperature 100-110 °C60-80 °C
Reaction Time 12-24 h8-18 h

Experimental Protocols

The following are detailed, representative protocols for the palladium-catalyzed cross-coupling of 5-iodo-3-methyl-2-(pivaloylamino)pyridine. Note: These are generalized procedures and may require optimization for specific coupling partners. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Experimental Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants: - 5-Iodo-3-methyl-2-(pivaloylamino)pyridine - Coupling Partner - Base setup->reagents catalyst Add Palladium Catalyst and Ligand/Co-catalyst reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Reaction Work-up: - Quench - Extract reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

Materials:

  • 5-Iodo-3-methyl-2-(pivaloylamino)pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 5-iodo-3-methyl-2-(pivaloylamino)pyridine, the arylboronic acid, and potassium phosphate.

  • Add tetrakis(triphenylphosphine)palladium(0).

  • Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling with a Terminal Alkyne

Materials:

  • 5-Iodo-3-methyl-2-(pivaloylamino)pyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2.5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (anhydrous)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 5-iodo-3-methyl-2-(pivaloylamino)pyridine, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent (DMF or THF) followed by triethylamine.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat to 50-60 °C as needed, monitoring by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination with an Arylamine

Materials:

  • 5-Iodo-3-methyl-2-(pivaloylamino)pyridine (1.0 equiv)

  • Arylamine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • Xantphos (3.6 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

Procedure:

  • In a Schlenk tube, combine 5-iodo-3-methyl-2-(pivaloylamino)pyridine, the arylamine, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5]

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The palladium-catalyzed cross-coupling of 5-iodo-3-methyl-2-(pivaloylamino)pyridine offers a powerful and modular approach to the synthesis of a diverse range of substituted pyridine derivatives. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable methods for the introduction of aryl, alkynyl, and amino functionalities, respectively. The protocols provided herein serve as a robust starting point for researchers to explore the chemical space around this valuable heterocyclic core, facilitating the development of new molecules with potential applications in drug discovery and materials science.

References

Application Notes and Protocols: Synthesis of N-(5-iodo-3-methyl-2-pyridyl)pivalamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-(5-iodo-3-methyl-2-pyridyl)pivalamide, a key intermediate in the development of various pharmacologically active compounds. The following sections outline the reaction conditions, a step-by-step experimental protocol, and a visual representation of the synthetic pathway.

Data Presentation

The synthesis of N-(5-iodo-3-methyl-2-pyridyl)pivalamide is typically achieved through the acylation of 2-amino-5-iodo-3-methylpyridine with pivaloyl chloride. The reaction proceeds with high efficiency under standard laboratory conditions. Below is a summary of representative quantitative data for this transformation.

ParameterValueNotes
Starting Material 2-amino-5-iodo-3-methylpyridineCommercially available.
Reagent Pivaloyl ChlorideUsed in slight excess (1.1-1.2 equivalents).
Base Triethylamine or Pyridine1.5-2.0 equivalents to neutralize HCl byproduct.
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Anhydrous conditions are recommended.
Reaction Temperature 0 °C to Room TemperatureThe reaction is initiated at a lower temperature and then allowed to warm.
Reaction Time 2-4 hoursMonitored by Thin Layer Chromatography (TLC).
Typical Yield 85-95%Isolated yield after purification.

Experimental Protocol

This protocol details the methodology for the synthesis of N-(5-iodo-3-methyl-2-pyridyl)pivalamide.

Materials:

  • 2-amino-5-iodo-3-methylpyridine

  • Pivaloyl chloride

  • Triethylamine (or Pyridine)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-iodo-3-methylpyridine (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Cool the solution to 0 °C using an ice bath and add triethylamine (1.5 eq).

  • Addition of Acylating Agent: To the stirred solution, add pivaloyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

The crude N-(5-iodo-3-methyl-2-pyridyl)pivalamide can be purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed to yield the pure product.

Synthesis Pathway

The following diagram illustrates the synthetic route for the preparation of N-(5-iodo-3-methyl-2-pyridyl)pivalamide.

Synthesis_of_N_5_iodo_3_methyl_2_pyridyl_pivalamide cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 2_amino_5_iodo_3_methylpyridine 2-amino-5-iodo-3-methylpyridine N_5_iodo_3_methyl_2_pyridyl_pivalamide N-(5-iodo-3-methyl-2-pyridyl)pivalamide 2_amino_5_iodo_3_methylpyridine->N_5_iodo_3_methyl_2_pyridyl_pivalamide + Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride->N_5_iodo_3_methyl_2_pyridyl_pivalamide Base Triethylamine / Pyridine Base->N_5_iodo_3_methyl_2_pyridyl_pivalamide Solvent DCM / THF Solvent->N_5_iodo_3_methyl_2_pyridyl_pivalamide Temperature 0 °C to RT Temperature->N_5_iodo_3_methyl_2_pyridyl_pivalamide

Caption: Synthesis of N-(5-iodo-3-methyl-2-pyridyl)pivalamide.

Application Notes and Protocols: N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of targeted cancer therapeutics. Its unique structure, featuring a reactive iodine atom and a protected amino group, makes it an ideal starting material for constructing complex molecules through various cross-coupling reactions. This document provides an overview of its application, focusing on its role in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors, detailed experimental protocols for its use, and relevant biological data.

Introduction to this compound

This compound, with CAS Number 677327-29-6, is a valuable intermediate in pharmaceutical research and development. The presence of an iodine atom on the pyridine ring allows for facile introduction of various substituents through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The pivaloyl group serves as a robust protecting group for the 2-amino functionality, preventing unwanted side reactions during synthesis and potentially contributing to the final molecule's desired steric and electronic properties.

This building block is particularly significant in the development of kinase inhibitors, a class of drugs that target specific protein kinases involved in cell signaling pathways that are often dysregulated in cancer.

Application in the Synthesis of FGFR Inhibitors: The Case of Infigratinib (BGJ398)

A prominent application of the 2-amino-5-iodo-3-methylpyridine core structure is in the synthesis of potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors. Aberrant FGFR signaling is a known driver in various cancers, making it a critical therapeutic target.

Infigratinib (BGJ398) is an orally bioavailable, ATP-competitive inhibitor of the FGFR family (FGFR1, FGFR2, and FGFR3) and is approved for the treatment of certain types of cholangiocarcinoma and urothelial carcinoma.[1][2] The synthesis of Infigratinib and structurally related compounds often involves a key fragment that can be derived from this compound. The iodo-group provides a handle for introducing the complex side chains necessary for potent and selective inhibition of the FGFR kinase domain.

FGFR Signaling Pathway and Mechanism of Action

The FGFR signaling cascade plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. The binding of Fibroblast Growth Factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a downstream signaling cascade, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately leads to changes in gene expression and cellular responses. In many cancers, mutations, fusions, or amplifications of FGFR genes lead to constitutive activation of this pathway, promoting tumor growth and survival.

Infigratinib and other FGFR inhibitors act by competing with ATP for the binding site in the FGFR kinase domain, thereby preventing receptor phosphorylation and blocking the downstream signaling cascade. This leads to the inhibition of tumor cell proliferation and induction of apoptosis.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS RAS Dimerization->RAS Activates PI3K PI3K Dimerization->PI3K Activates Infigratinib Infigratinib (BGJ398) Infigratinib->Dimerization Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

FGFR Signaling Pathway and Inhibition by Infigratinib.
Biological Activity Data

The following table summarizes the in vitro inhibitory activity of Infigratinib against various FGFR kinases.

Kinase TargetIC₅₀ (nM)
FGFR11.1
FGFR20.9
FGFR31.0
FGFR460

Data sourced from scientific literature.

Experimental Protocols

The iodinated pyridine core of this compound is primed for functionalization via palladium-catalyzed cross-coupling reactions. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.

General Synthetic Workflow

The general strategy involves the coupling of the building block with a suitable partner, followed by the deprotection of the pivaloyl group to liberate the 2-amino functionality, which can then be further modified if required for the final drug structure.

Experimental_Workflow Start N-(5-Iodo-3-methyl-pyridin-2-yl) -2,2-dimethyl-propionamide Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Suzuki Suzuki-Miyaura (with Boronic Acid) Coupling->Suzuki Buchwald Buchwald-Hartwig (with Amine) Coupling->Buchwald Intermediate Coupled Intermediate Suzuki->Intermediate Buchwald->Intermediate Deprotection Pivaloyl Deprotection Intermediate->Deprotection Final Final Drug Scaffold Deprotection->Final

General workflow for utilizing the building block.
Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • SPhos (0.1 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Toluene/Water (10:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.[3][4]

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • XPhos (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk flask.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound and the amine.

  • Seal the flask and heat the reaction mixture to 110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel.

Advantages of this compound as a Building Block

The utility of this compound in drug discovery stems from several key features.

Logical_Relationships BuildingBlock N-(5-Iodo-3-methyl-pyridin-2-yl) -2,2-dimethyl-propionamide Iodo 5-Iodo Group BuildingBlock->Iodo Pivaloyl Pivaloyl Protecting Group BuildingBlock->Pivaloyl Methyl 3-Methyl Group BuildingBlock->Methyl Coupling Versatile Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) Iodo->Coupling Stability High Stability and Orthogonal Deprotection Pivaloyl->Stability Modulation Modulates Steric/Electronic Properties & Solubility Methyl->Modulation Complexity Facilitates Rapid Assembly of Complex Molecular Scaffolds Coupling->Complexity Stability->Complexity Modulation->Complexity

Key features of the building block.
  • Versatility: The iodo group serves as a versatile handle for introducing a wide range of chemical moieties, allowing for extensive structure-activity relationship (SAR) studies.

  • Stability and Selectivity: The pivaloyl protecting group is stable under many cross-coupling conditions and can be removed under specific conditions, ensuring selective reactions.

  • Modularity: The 3-methyl group can influence the conformation and electronic properties of the pyridine ring, which can be crucial for optimizing binding to a biological target.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds in drug discovery. Its application in the development of FGFR inhibitors like Infigratinib highlights its importance in modern medicinal chemistry. The provided protocols offer a starting point for researchers to utilize this building block in their own synthetic endeavors to create novel therapeutic agents.

References

Applications of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide in Organic Synthesis: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide presents as a potentially versatile building block in organic synthesis. Its structure, featuring a halogenated pyridine ring coupled with an amide functionality, suggests a range of possible transformations. However, a comprehensive review of currently available scientific literature and patent databases reveals limited specific applications and detailed experimental protocols for this particular compound. This document aims to consolidate the available information and discuss the potential synthetic utility based on the reactivity of its core functional groups.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data is primarily compiled from chemical supplier databases.

PropertyValueSource
CAS Number 677327-29-6Sigma-Aldrich, Matrix Scientific
Molecular Formula C₁₁H₁₅IN₂OSigma-Aldrich, Matrix Scientific
Molecular Weight 318.15 g/mol Sigma-Aldrich
Physical Form SolidSigma-Aldrich
SMILES Cc1cc(I)cnc1NC(=O)C(C)(C)CSigma-Aldrich
InChI Key LRQWADXLVLGBSY-UHFFFAOYSA-NSigma-Aldrich

Potential Synthetic Applications

While specific examples are scarce, the chemical structure of this compound allows for predictions of its reactivity. The primary sites for synthetic modification are the carbon-iodine bond on the pyridine ring and the amide group.

Cross-Coupling Reactions

The presence of an iodine atom on the pyridine ring makes this compound a prime candidate for various transition-metal-catalyzed cross-coupling reactions. Such reactions are fundamental in the construction of complex organic molecules, particularly in the synthesis of pharmaceuticals and functional materials. Potential transformations include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring.

  • Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes to introduce alkynyl functionalities, which are valuable precursors for further synthetic elaborations.

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with a wide range of primary and secondary amines. This would allow for the synthesis of various 5-amino-3-methyl-pyridin-2-yl derivatives.

  • Heck Reaction: Coupling with alkenes to introduce vinyl groups, providing a pathway to more complex unsaturated systems.

G start N-(5-Iodo-3-methyl-pyridin-2-yl)- 2,2-dimethyl-propionamide boronic_acid boronic_acid start->boronic_acid Pd catalyst alkyne alkyne start->alkyne Pd/Cu catalyst amine amine start->amine Pd catalyst alkene alkene start->alkene Pd catalyst product Substituted Pyridine Derivatives boronic_acid->product alkyne->product amine->product alkene->product

Modification of the Amide Group

The N-pivaloyl group (2,2-dimethyl-propionamide) serves as a protecting group for the 2-amino functionality of the pyridine ring. This group is generally stable under various reaction conditions but can be removed under acidic or basic hydrolysis to liberate the free amine. This 2-amino-5-iodo-3-methylpyridine could then undergo a host of other transformations, such as diazotization followed by substitution, or further N-alkylation or N-acylation.

G start N-(5-Iodo-3-methyl-pyridin-2-yl)- 2,2-dimethyl-propionamide intermediate 2-Amino-5-iodo-3-methylpyridine start->intermediate Hydrolysis (H⁺ or OH⁻) product Further Derivatives intermediate->product e.g., Diazotization, N-Alkylation

Experimental Protocols

Despite the high potential for the aforementioned reactions, a diligent search of the scientific literature did not yield specific, reproducible experimental protocols for this compound. Researchers interested in utilizing this compound would need to develop their own procedures, likely starting from standard conditions for the analogous cross-coupling reactions on similar iodo-pyridine substrates.

General Considerations for Protocol Development:

  • Catalyst Screening: For cross-coupling reactions, a screening of palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands would be necessary to identify optimal conditions.

  • Base and Solvent Optimization: The choice of base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) and solvent (e.g., dioxane, toluene, DMF) will be critical for reaction efficiency and yield.

  • Temperature and Reaction Time: These parameters will need to be carefully monitored and optimized for each specific transformation.

  • Purification: Standard techniques such as column chromatography on silica gel would likely be required to isolate and purify the desired products.

Conclusion

This compound is a commercially available compound with significant potential as an intermediate in organic synthesis, particularly for the construction of highly substituted pyridine derivatives through cross-coupling reactions. However, there is a notable lack of published research detailing its specific applications and corresponding experimental protocols. The information provided here is intended to guide researchers in the potential utility of this molecule and to serve as a starting point for the development of novel synthetic methodologies. Further research is warranted to fully explore and document the synthetic capabilities of this promising building block.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki coupling of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide. This document addresses common experimental challenges and offers solutions to optimize this specific reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing a Suzuki coupling with this compound?

A1: The primary challenges with this substrate arise from a combination of factors:

  • Steric Hindrance: The pivaloyl protecting group and the methyl group on the pyridine ring can sterically hinder the approach of the palladium catalyst to the reaction center.

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, potentially reducing its activity.[1]

  • Side Reactions: Like many Suzuki couplings, this reaction can be prone to side reactions such as protodeboronation of the boronic acid, homocoupling of the boronic acid, and dehalogenation of the starting material.

Q2: What is a good starting point for reaction conditions for the Suzuki coupling of this substrate?

A2: Based on successful couplings of structurally similar N-acyl-aminopyridines, a reliable starting point would be:

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) at 5 mol %.[2]

  • Base: K₃PO₄ (Potassium phosphate) at 1.5-2.5 equivalents.[2][3]

  • Solvent: A mixture of 1,4-dioxane and water (typically in a 4:1 ratio).[2][3]

  • Temperature: 85-95 °C.[2][3]

Q3: Is the amide bond in this compound stable under typical Suzuki coupling conditions?

A3: Generally, amide bonds are stable under the basic conditions used for Suzuki-Miyaura cross-coupling reactions. The use of moderate bases like potassium phosphate or potassium carbonate is unlikely to cause cleavage of the pivaloyl amide bond. However, extremely harsh basic conditions or prolonged reaction times at very high temperatures could potentially lead to hydrolysis, although this is not a commonly reported issue for this type of substrate.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low or no yield of the desired coupled product is a common issue. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Recommended Action
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air- and moisture-stable. For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[1]
Ineffective Base Ensure the base is dry and of high purity. K₃PO₄ is a good starting point.[2] If the reaction is sluggish, consider screening other bases such as Cs₂CO₃ or K₂CO₃. The choice of base can be critical and is often substrate-dependent.
Inappropriate Solvent Ensure the solvent is anhydrous and degassed. A mixture of 1,4-dioxane and water is often effective.[2][3] Other solvents to consider for screening include toluene, DMF, or THF, with or without water.
Insufficient Temperature The reaction may require higher temperatures to overcome the activation energy, especially with a sterically hindered substrate. Gradually increase the reaction temperature, for example, from 85 °C to 100-110 °C, while monitoring for decomposition.
Oxygen Contamination The Pd(0) catalyst is sensitive to oxygen.[4] Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are thoroughly degassed prior to use.

Troubleshooting Workflow for Low Yield

G Troubleshooting Flowchart for Low Yield start Low or No Product Yield reagent_check Check Reagent Quality (Catalyst, Base, Solvents, Starting Materials) start->reagent_check reaction_setup Verify Reaction Setup (Inert Atmosphere, Degassing) reagent_check->reaction_setup Reagents OK parameter_screen Systematic Parameter Screening reaction_setup->parameter_screen Setup Correct catalyst_screen Screen Catalysts and Ligands (e.g., Pd(dppf)Cl2, Buchwald Ligands) parameter_screen->catalyst_screen base_screen Screen Bases (e.g., Cs2CO3, K2CO3) catalyst_screen->base_screen No Improvement success Improved Yield catalyst_screen->success Improvement solvent_screen Screen Solvents (e.g., Toluene/H2O, DMF) base_screen->solvent_screen No Improvement base_screen->success Improvement temp_increase Increase Reaction Temperature solvent_screen->temp_increase No Improvement solvent_screen->success Improvement temp_increase->success Improvement

Caption: A decision tree for troubleshooting low product yield.

Problem 2: Presence of Significant Side Products

The formation of byproducts can complicate purification and reduce the yield of the desired product.

Common Side Products and Mitigation Strategies:

Side Product Identification Potential Cause & Solution
Protodeboronation Product Mass spectrometry (MS) will show the mass of the boronic acid starting material with the boronic acid group replaced by a hydrogen.This is often caused by excess water or acidic impurities. Solution: Use an anhydrous solvent and a freshly opened, high-purity base. Minimize reaction time and temperature.[4]
Homocoupling Product (Biaryl) MS will show a product with a mass corresponding to two molecules of the boronic acid coupled together.This is often promoted by the presence of oxygen or Pd(II) species. Solution: Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.[4] Using a pre-catalyst or ensuring complete reduction of a Pd(II) source can also help.
Dehalogenation Product MS will show the mass of the this compound with the iodine atom replaced by a hydrogen.This can occur if the catalytic cycle is interrupted after oxidative addition. Solution: Optimize the reaction conditions to favor the subsequent steps of the catalytic cycle. Screening different ligands and bases can be effective.

Data Presentation

The following tables provide data from Suzuki coupling reactions of structurally similar compounds to serve as a guide for expected yields and for optimizing the reaction of this compound.

Table 1: Suzuki Coupling of a Structurally Analogous N-Acyl-Aminopyridine with Various Arylboronic Acids [2]

Reaction Conditions: N-[5-bromo-2-methylpyridine-3-yl]acetamide (1 equiv), Arylboronic Acid (1.1 equiv), Pd(PPh₃)₄ (5 mol %), K₃PO₄ (1.5 equiv), 1,4-dioxane/H₂O (4:1), 85-95 °C, 15+ h.

Arylboronic AcidProductYield (%)
Phenylboronic acidN-[2-methyl-5-phenylpyridin-3-yl]acetamide85
4-Methylphenylboronic acidN-[2-methyl-5-(p-tolyl)pyridin-3-yl]acetamide82
4-Methoxyphenylboronic acidN-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide88
4-Chlorophenylboronic acidN-[5-(4-chlorophenyl)-2-methylpyridin-3-yl]acetamide78
4-Fluorophenylboronic acidN-[5-(4-fluorophenyl)-2-methylpyridin-3-yl]acetamide80

Table 2: Screening of Reaction Parameters for Suzuki Coupling of a Sterically Hindered Tribromopyridine [1]

This data illustrates the impact of different parameters on a sterically hindered pyridine system and can inform optimization strategies.

Catalyst/LigandBase (equiv)SolventTemp (°C)Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄ (3)Toluene5036
Pd(OAc)₂ / SPhosK₃PO₄ (9)Toluene9047
Pd(OAc)₂ / SPhosK₃PO₄ (9)Xylene12040
Pd(PPh₃)₄K₃PO₄ (9)Toluene9052
Pd(OAc)₂ / SPhosKF (3)Toluene9044
Pd(OAc)₂ / SPhosCs₂CO₃ (3)Toluene9034

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)[2]

  • K₃PO₄ (2.5 equiv)[3]

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.[3]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄. Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).[2][3]

  • Reaction: Stir the reaction mixture at 85-95 °C.[2][3]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

General Experimental Workflow

G General Suzuki Coupling Workflow start Start add_solids Add Solids to Flask (Aryl Iodide, Boronic Acid, Base) start->add_solids inert_atmosphere Establish Inert Atmosphere (Evacuate & Backfill 3x) add_solids->inert_atmosphere add_liquids Add Catalyst & Degassed Solvents inert_atmosphere->add_liquids heat_reaction Heat Reaction Mixture (e.g., 85-95 °C) add_liquids->heat_reaction monitor_progress Monitor Progress (TLC / LC-MS) heat_reaction->monitor_progress workup Aqueous Work-up (Dilute, Extract, Wash, Dry) monitor_progress->workup Reaction Complete purify Purify Crude Product (Column Chromatography) workup->purify end Final Product purify->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Technical Support Center: Synthesis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and scientists involved in the synthesis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in the Amidation Step

You are attempting to synthesize this compound from 2-amino-5-iodo-3-methylpyridine and pivaloyl chloride, but are observing low to no product formation.

Possible Causes and Solutions:

  • Steric Hindrance: The bulky pivaloyl chloride and the methyl group on the pyridine ring can sterically hinder the reaction.

    • Solution: Increase the reaction temperature to overcome the activation energy barrier. Consider using a higher-boiling-point solvent like dioxane or toluene.

    • Solution: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Insufficient Reagent Reactivity: Pivaloyl chloride might not be reactive enough under the chosen conditions.

    • Solution: Activate the pivaloyl chloride by converting it to pivalic anhydride in situ, or use a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with pivalic acid.

  • Base Incompatibility: The base used to scavenge the HCl byproduct might be too weak or sterically hindered itself.

    • Solution: Use a stronger, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Pyridine can also be used as both the base and the solvent.

Experimental Protocol: Amidation of 2-amino-5-iodo-3-methylpyridine

  • Dissolve 2-amino-5-iodo-3-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base, such as triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.2 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Multiple Products or Side Reactions During Iodination

When attempting to iodinate 2-amino-3-methylpyridine, you are observing the formation of multiple iodinated species or other side products.

Possible Causes and Solutions:

  • Lack of Regioselectivity: The amino and methyl groups on the pyridine ring direct iodination to different positions. The amino group is an activating ortho-, para-director, and the methyl group is a weak ortho-, para-director. This can lead to a mixture of products.

    • Solution: Protect the amino group before iodination. For example, acetylating the amino group will make it a less activating, para-directing group, which should favor iodination at the 5-position. The protecting group can be removed after iodination.

  • Over-iodination: The reaction conditions may be too harsh, leading to di-iodinated products.

    • Solution: Use a milder iodinating agent. N-Iodosuccinimide (NIS) is often a good choice for controlled mono-iodination of activated rings.

    • Solution: Carefully control the stoichiometry of the iodinating agent, using only a slight excess (e.g., 1.05-1.1 equivalents).

    • Solution: Perform the reaction at a lower temperature to reduce the reaction rate and improve selectivity.

Experimental Protocol: Regioselective Iodination using NIS

  • Dissolve the starting material (e.g., N-(3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide) in a suitable solvent like acetonitrile or N,N-dimethylformamide (DMF).

  • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with aqueous sodium thiosulfate solution to remove any remaining iodine, followed by brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable: iodination followed by amidation, or amidation followed by iodination?

Both routes are viable, but each has its advantages and disadvantages.

  • Route A (Iodination first): 2-amino-3-methylpyridine is an electron-rich system, which facilitates electrophilic iodination. However, achieving high regioselectivity for the 5-position can be challenging.

  • Route B (Amidation first): The pivaloyl amide group is also an ortho-, para-director, and its bulkiness can further direct the incoming electrophile (iodine) to the less hindered 5-position. This can lead to better regioselectivity in the iodination step.

Q2: What are the typical purification challenges for this compound?

The final product is a relatively non-polar amide.

  • Purification Method: Column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a common and effective method.

  • Potential Issue: If the reaction is incomplete, separating the final product from the starting material (the corresponding amine) can be difficult due to similar polarities. Careful monitoring of the reaction to ensure full conversion is crucial.

Q3: How can I confirm the identity and purity of the final product?

A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule, showing the characteristic peaks for the pivaloyl group, the methyl group, and the protons on the pyridine ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): This can be used to determine the purity of the final product.

Quantitative Data Summary

Table 1: Comparison of Iodinating Agents for Pyridine Derivatives

Iodinating AgentTypical SolventTemperature (°C)Key AdvantagesPotential Challenges
I₂ / H₂O₂Acetic Acid60-80Cost-effectiveCan lead to over-iodination; harsh conditions
N-Iodosuccinimide (NIS)Acetonitrile, DMF25-50Mild conditions, good selectivityHigher cost
I₂ / Periodic AcidSulfuric Acid0-25Strong iodinating systemHighly acidic, not suitable for sensitive substrates
Iodine Monochloride (ICl)Dichloromethane0-25Highly reactiveCan be difficult to handle; potential for chlorination

Visualizations

experimental_workflow cluster_route_a Route A: Iodination First cluster_route_b Route B: Amidation First A1 2-amino-3-methylpyridine A2 Iodination (e.g., NIS) A1->A2 A3 2-amino-5-iodo-3-methylpyridine A2->A3 A4 Amidation (Pivaloyl Chloride) A3->A4 A5 Final Product A4->A5 B1 2-amino-3-methylpyridine B2 Amidation (Pivaloyl Chloride) B1->B2 B3 N-(3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide B2->B3 B4 Iodination (e.g., NIS) B3->B4 B5 Final Product B4->B5

Caption: Alternative synthetic routes for the target molecule.

troubleshooting_logic start Low Yield in Amidation Step? cause1 Steric Hindrance start->cause1 cause2 Low Reagent Reactivity start->cause2 cause3 Incorrect Base start->cause3 solution1a Increase Temperature cause1->solution1a solution1b Extend Reaction Time cause1->solution1b solution2 Use Coupling Agent (e.g., EDC) cause2->solution2 solution3 Use Stronger Base (e.g., DIPEA) cause3->solution3

Caption: Troubleshooting logic for low amidation yield.

Technical Support Center: Purification of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Purity After Initial Synthesis Incomplete reaction or presence of starting materials (2-amino-5-iodo-3-methylpyridine or pivaloyl chloride).1. Monitor the reaction to completion using Thin Layer Chromatography (TLC). 2. Perform an aqueous work-up to remove any unreacted acid chloride and water-soluble byproducts. 3. Consider purification by column chromatography.
Difficulty Removing a Persistent Impurity The impurity may have similar polarity to the desired product.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Consider recrystallization from a different solvent or a mixture of solvents. Hexane has been shown to be effective for similar compounds[1]. 3. If the impurity is a positional isomer, preparative HPLC may be required.
Product Oiling Out During Recrystallization The chosen solvent is not ideal, or the solution is supersaturated.1. Add a co-solvent to increase the solubility of the product at higher temperatures. 2. Ensure the solution is not cooled too rapidly. 3. Try a different recrystallization solvent.
Low Yield After Column Chromatography The product may be adsorbing too strongly to the silica gel or is being eluted with other fractions.1. Use a more polar eluent system. 2. Deactivate the silica gel with a small percentage of triethylamine in the eluent if the compound is basic. 3. Carefully monitor fractions by TLC to avoid discarding product-containing fractions.
Product Appears as a Solid This compound is expected to be a solid at room temperature.This is the expected physical state of the purified compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercially available this compound?

A1: Commercially available this compound is typically offered at a purity of 98% or higher[2].

Q2: What are the key chemical properties of this compound?

A2: The key properties are:

  • CAS Number: 677327-29-6[3]

  • Molecular Formula: C11H15IN2O[3][4]

  • Molecular Weight: 318.15 g/mol [2]

Q3: What are the common purification techniques for compounds similar to this compound?

A3: For similar propanamide compounds, purification is often achieved through column chromatography on silica gel, followed by recrystallization[1].

Q4: What safety precautions should be taken when handling this compound?

A4: this compound is classified as an eye irritant (H319). Standard laboratory safety practices, including the use of safety glasses, gloves, and a lab coat, are recommended.

Experimental Protocols

Column Chromatography Protocol (General)

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or heptane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., a mixture of ethyl acetate and heptane), gradually increasing the polarity of the solvent mixture. A common starting ratio for similar compounds is 3:7 ethyl acetate to heptane[5].

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization Protocol (General)

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Hexane has been used for similar compounds[1].

  • Dissolution: Dissolve the crude or column-purified product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Purification Troubleshooting Workflow

PurificationTroubleshooting cluster_start Start cluster_analysis Analysis cluster_purification Purification Steps cluster_outcome Outcome cluster_troubleshooting Troubleshooting Start Crude Product TLC_Analysis TLC Analysis Start->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple Spots Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product Single Spot on TLC Impure_Product Impure Product Recrystallization->Impure_Product Optimize_Eluent Optimize Eluent System Impure_Product->Optimize_Eluent Change_Solvent Change Recrystallization Solvent Impure_Product->Change_Solvent Prep_HPLC Consider Preparative HPLC Impure_Product->Prep_HPLC If isomers suspected Optimize_Eluent->Column_Chromatography Change_Solvent->Recrystallization Prep_HPLC->Pure_Product

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide.

Troubleshooting Guides

This section addresses common problems in a question-and-answer format to help you navigate challenges in your synthesis.

Issue 1: Low Yield or No Product in the Iodination of 2-Amino-3-methylpyridine

  • Question: I am attempting to iodinate 2-amino-3-methylpyridine to form 2-amino-5-iodo-3-methylpyridine, but I am getting a low yield of the desired product, or the reaction is not proceeding at all. What are the possible causes and solutions?

  • Answer: Low yields in the iodination of 2-amino-3-methylpyridine can arise from several factors. Here’s a breakdown of potential causes and how to address them:

    • Insufficiently Activated Iodinating Agent: The direct reaction with molecular iodine (I₂) may be too slow.

      • Solution: Employ a more electrophilic iodine source. N-Iodosuccinimide (NIS) is a common and effective reagent for the iodination of electron-rich aromatic rings like aminopyridines.[1][2] The use of NIS in a suitable solvent, such as acetonitrile or dichloromethane, often provides good yields.

    • Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the outcome.

      • Solution: While some iodinations with NIS proceed at room temperature, gentle heating may be required to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

    • Formation of Side Products: Over-iodination or decomposition of the starting material can reduce the yield of the desired mono-iodinated product.

      • Solution: To minimize the formation of di-iodinated byproducts, it is crucial to control the stoichiometry of the iodinating agent. Using a slight excess (e.g., 1.05-1.1 equivalents) of NIS is a good starting point. Adding the iodinating agent portion-wise can also help to control the reaction and reduce side product formation.

Issue 2: Formation of Multiple Products in the Iodination Step

  • Question: My reaction mixture from the iodination of 2-amino-3-methylpyridine shows multiple spots on TLC, and I suspect the formation of isomeric or di-iodinated products. How can I improve the regioselectivity and avoid over-iodination?

  • Answer: The formation of multiple products is a common challenge in the electrophilic substitution of substituted pyridines. Here’s how to address this:

    • Regioselectivity: The amino group in 2-amino-3-methylpyridine is a strong activating group and directs electrophilic substitution to the ortho and para positions. The primary site of iodination is expected to be the C5 position (para to the amino group), which is sterically more accessible than the C3 position. However, some iodination at other positions might occur.

      • Solution: The choice of iodinating agent and reaction conditions can influence regioselectivity. Using NIS often provides good regioselectivity for the C5 position.

    • Di-iodination: The mono-iodinated product is still an activated ring system and can undergo a second iodination, leading to the formation of di-iodo species.

      • Solution: As mentioned previously, careful control of the stoichiometry of the iodinating agent is critical. Using no more than 1.1 equivalents of NIS is recommended. Performing the reaction at a lower temperature may also help to improve selectivity by slowing down the rate of the second iodination.

Issue 3: Low Yield in the N-Acylation of 2-Amino-5-iodo-3-methylpyridine

  • Question: I am having trouble with the N-acylation of 2-amino-5-iodo-3-methylpyridine with pivaloyl chloride. The yield of the final product is low. What could be the issue?

  • Answer: Low yields in the N-acylation step can be attributed to several factors:

    • Hydrolysis of Pivaloyl Chloride: Pivaloyl chloride is highly reactive and readily hydrolyzes in the presence of moisture to form pivalic acid, which will not participate in the acylation reaction.

      • Solution: Ensure that all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize the presence of water.

    • Insufficient Base: The acylation reaction produces hydrochloric acid (HCl), which can protonate the starting aminopyridine, rendering it unreactive.

      • Solution: Use at least one equivalent of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the HCl formed during the reaction. A slight excess of the base (e.g., 1.1-1.2 equivalents) is often beneficial.

    • Steric Hindrance: The bulky pivaloyl group and the substituted pyridine may lead to steric hindrance, slowing down the reaction.

      • Solution: The reaction may require elevated temperatures to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature and reaction time. In some cases, using a more reactive acylating agent or a catalyst might be necessary.

Issue 4: Difficulty in Purifying the Final Product

  • Question: I have synthesized the target compound, but I am facing challenges in purifying it. What are the common impurities and how can I remove them?

  • Answer: Purification can be challenging due to the presence of unreacted starting materials, side products, and reagents.

    • Common Impurities:

      • Unreacted 2-amino-5-iodo-3-methylpyridine.

      • Pivalic acid (from the hydrolysis of pivaloyl chloride).

      • Triethylamine hydrochloride (if triethylamine is used as the base).

      • Di-acylated byproducts (less common but possible).

    • Purification Strategies:

      • Aqueous Workup: After the reaction is complete, an aqueous workup can help to remove some of the impurities. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can remove unreacted aminopyridine and the amine base. A subsequent wash with a dilute base solution (e.g., saturated NaHCO₃) can remove acidic impurities like pivalic acid.

      • Chromatography: Column chromatography on silica gel is a common and effective method for purifying the final product. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be used to separate the product from the remaining impurities.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.[3]

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of this compound?

A1: A general two-step protocol is as follows:

Step 1: Synthesis of 2-Amino-5-iodo-3-methylpyridine

  • Dissolve 2-amino-3-methylpyridine in a suitable anhydrous solvent such as acetonitrile in a flame-dried flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add N-Iodosuccinimide (NIS) (1.05 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve 2-amino-5-iodo-3-methylpyridine in an anhydrous solvent such as dichloromethane or THF in a flame-dried flask under an inert atmosphere.

  • Add a non-nucleophilic base, such as triethylamine (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).

  • Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with water, dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Q2: What are the key safety precautions to consider during this synthesis?

A2:

  • Pivaloyl chloride is corrosive, lachrymatory, and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N-Iodosuccinimide (NIS) is an irritant and should be handled with care.

  • Use of anhydrous solvents and an inert atmosphere is crucial for the success of the acylation step and to prevent vigorous reactions.

  • Always perform reactions in a well-ventilated area.

Q3: Can I use other acylating agents instead of pivaloyl chloride?

A3: Yes, other acylating agents such as pivalic anhydride can be used. Pivalic anhydride is less reactive than pivaloyl chloride and may require a catalyst, such as 4-dimethylaminopyridine (DMAP), and/or higher reaction temperatures. The choice of acylating agent will depend on the specific requirements of your synthesis and the reactivity of the substrate.

Data Summary

The following table summarizes typical reaction parameters for the synthesis. Please note that these are general guidelines and may require optimization for specific experimental setups.

StepReactantsReagents/SolventsTemperature (°C)Time (h)Typical Yield (%)
Iodination 2-Amino-3-methylpyridineN-Iodosuccinimide (NIS), Acetonitrile0 to RT2 - 670 - 90
N-Acylation 2-Amino-5-iodo-3-methylpyridine, Pivaloyl chlorideTriethylamine, Dichloromethane0 to RT1 - 460 - 85

Visualizations

Reaction Pathway

Synthesis_Pathway Synthesis of this compound cluster_start Starting Material cluster_step1 Step 1: Iodination cluster_step2 Step 2: N-Acylation A 2-Amino-3-methylpyridine B 2-Amino-5-iodo-3-methylpyridine A->B NIS, Solvent C N-(5-Iodo-3-methyl-pyridin-2-yl)- 2,2-dimethyl-propionamide B->C Pivaloyl Chloride, Base, Solvent

Caption: Overall synthetic route.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Common Issues Start Low Yield or Side Products Q1 Which step is problematic? Start->Q1 Step1 Iodination Q1->Step1 Iodination Step2 N-Acylation Q1->Step2 N-Acylation Sol1a Use NIS as iodinating agent. Control stoichiometry. Optimize temperature. Step1->Sol1a Low Yield Sol1b Check for di-iodination. Use 1.05 eq. NIS. Lower reaction temperature. Step1->Sol1b Side Products Sol2a Ensure anhydrous conditions. Use inert atmosphere. Use fresh pivaloyl chloride. Step2->Sol2a Low Yield Sol2b Use sufficient non-nucleophilic base (e.g., Et3N). Consider increasing temperature. Step2->Sol2b Incomplete Reaction

Caption: A workflow for troubleshooting common synthesis problems.

Logical Relationships of Side Reactions

Side_Reactions Potential Side Reactions and Byproducts cluster_iodination Iodination Step cluster_acylation N-Acylation Step Start_Iod 2-Amino-3-methylpyridine Desired_Iod 2-Amino-5-iodo-3-methylpyridine Start_Iod->Desired_Iod + NIS (1 eq) Side_DiIodo Di-iodinated Product Desired_Iod->Side_DiIodo + Excess NIS Start_Acyl 2-Amino-5-iodo-3-methylpyridine Desired_Acyl Target Amide Start_Acyl->Desired_Acyl + Pivaloyl Chloride, Base Side_Salt Protonated Aminopyridine (Unreactive) Start_Acyl->Side_Salt + HCl (no base) Reagent_Acyl Pivaloyl Chloride Side_Hydrolysis Pivalic Acid Reagent_Acyl->Side_Hydrolysis + H2O

Caption: Key side reactions and their causes.

References

Technical Support Center: Synthesis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide, a key intermediate in various pharmaceutical research and development programs. Here you will find detailed experimental protocols, troubleshooting guides with data-driven solutions, and frequently asked questions to help you optimize your reaction yield and purity.

I. Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the iodination of 2-amino-3-methylpyridine followed by the acylation of the resulting 2-amino-5-iodo-3-methylpyridine with pivaloyl chloride.

Step 1: Synthesis of 2-Amino-5-iodo-3-methylpyridine

This procedure outlines the direct iodination of 2-amino-3-methylpyridine.

Materials:

  • 2-Amino-3-methylpyridine

  • N-Iodosuccinimide (NIS)

  • Sulfuric Acid (concentrated)

  • Dichloromethane (DCM)

  • Sodium sulfite solution (10%)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3-methylpyridine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (1.0 eq) dropwise while maintaining the temperature at 0 °C.

  • In a separate flask, dissolve N-Iodosuccinimide (NIS) (1.1 eq) in DCM.

  • Add the NIS solution to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a 10% aqueous solution of sodium sulfite.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-amino-5-iodo-3-methylpyridine.

Step 2: Synthesis of this compound

This procedure details the acylation of 2-amino-5-iodo-3-methylpyridine with pivaloyl chloride.[1]

Materials:

  • 2-Amino-5-iodo-3-methylpyridine

  • Pivaloyl chloride (trimethylacetyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane and Ethyl Acetate (for purification)

Procedure:

  • To a solution of 2-amino-5-iodo-3-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

II. Troubleshooting Guides

Low Yield in this compound Synthesis (Acylation Step)
Potential Cause Recommended Solution Expected Outcome/Rationale
Incomplete Reaction 1. Increase reaction time: Monitor the reaction by TLC for an extended period (e.g., up to 24 hours). 2. Increase reaction temperature: If the reaction is sluggish at room temperature, gently heat the reaction mixture to 30-40 °C. 3. Use a more efficient base: Substitute triethylamine with a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).1. Ensures the reaction proceeds to completion. 2. Increases the reaction rate. Use caution to avoid side reactions. 3. A stronger base can more effectively scavenge the HCl generated, driving the reaction forward.
Degradation of Starting Material or Product 1. Maintain low temperature during reagent addition: Ensure pivaloyl chloride is added slowly at 0 °C to control the initial exothermic reaction. 2. Use high-purity reagents: Ensure starting materials and solvents are free of contaminants.1. Minimizes potential side reactions and degradation. 2. Impurities can interfere with the reaction and lead to lower yields.
Suboptimal Solvent 1. Solvent choice: While DCM is standard, other anhydrous aprotic solvents like tetrahydrofuran (THF) or acetonitrile can be trialed.1. Solvent polarity can influence reaction rates and solubility of intermediates.
Issues with Pivaloyl Chloride 1. Use fresh or redistilled pivaloyl chloride: Pivaloyl chloride is moisture-sensitive and can hydrolyze. 2. Increase equivalents of pivaloyl chloride: A slight excess (e.g., 1.3-1.5 eq) may be beneficial if some decomposition is suspected.1. Ensures the acylating agent is active. 2. Compensates for any potential loss of the reagent.
Impurity Profile and Purification Challenges
Observed Impurity Potential Source Troubleshooting and Purification Strategy
Unreacted 2-amino-5-iodo-3-methylpyridine Incomplete reaction.Reaction Optimization: See "Low Yield" table. Purification: The starting material can typically be separated from the product by column chromatography due to its higher polarity.
Diacylated Product Excess pivaloyl chloride or prolonged reaction times at elevated temperatures.Reaction Control: Use a stoichiometric amount or a slight excess of pivaloyl chloride. Avoid high reaction temperatures. Purification: The diacylated product is generally less polar than the desired mono-acylated product and can be separated by column chromatography.
Hydrolyzed Pivaloyl Chloride (Pivalic Acid) Presence of moisture in the reaction.Prevention: Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Purification: Pivalic acid can be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup.

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for achieving a high yield in the acylation step?

A1: The most critical parameter is maintaining anhydrous conditions. Pivaloyl chloride is highly reactive towards water, and any moisture will lead to its decomposition into pivalic acid, which will not acylate the amine. Using anhydrous solvents, fresh reagents, and performing the reaction under an inert atmosphere are crucial.

Q2: My reaction is complete according to TLC, but the isolated yield is low. What could be the issue?

A2: Low isolated yields despite complete conversion can be due to issues during the workup and purification. The product may have some solubility in the aqueous layers, leading to loss during extraction. Ensure thorough extraction with an appropriate organic solvent. During purification by column chromatography, careful selection of the solvent system is necessary to achieve good separation without significant product loss on the column. If recrystallizing, ensure the correct solvent system is used to maximize crystal formation and minimize solubility of the product in the cold solvent.

Q3: Are there alternative reagents to pivaloyl chloride for this acylation?

A3: Yes, pivalic anhydride can be used as an alternative acylating agent. It is generally less reactive than pivaloyl chloride and may require longer reaction times or heating. Another option is to use a coupling reagent (e.g., HATU, HOBt/EDC) to activate pivalic acid for the amidation reaction. This method is often milder but involves more reagents.

Q4: How can I confirm the identity and purity of the final product?

A4: The identity and purity of this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

IV. Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Acylation start1 2-Amino-3-methylpyridine reagents1 NIS, H₂SO₄, DCM reaction1 Iodination Reaction (0°C to RT, 12-16h) start1->reaction1 reagents1->reaction1 workup1 Aqueous Workup (Na₂SO₃, NaHCO₃) reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 2-Amino-5-iodo-3-methylpyridine purification1->product1 start2 2-Amino-5-iodo-3-methylpyridine product1->start2 reagents2 Pivaloyl Chloride, TEA, DCM reaction2 Acylation Reaction (0°C to RT, 2-4h) start2->reaction2 reagents2->reaction2 workup2 Aqueous Workup (NaHCO₃) reaction2->workup2 purification2 Recrystallization or Column Chromatography workup2->purification2 product2 N-(5-Iodo-3-methyl-pyridin-2-yl)- 2,2-dimethyl-propionamide purification2->product2

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield decision decision action action start Low Yield Observed d1 Is starting material (amine) consumed? start->d1 Check TLC d2 Check reaction conditions d1->d2 No a5 Review workup and purification procedures. d1->a5 Yes a1 Increase reaction time or temperature. d2->a1 Time/Temp? a2 Use a stronger, non-nucleophilic base. d2->a2 Base? a3 Use fresh/distilled pivaloyl chloride. d2->a3 Reagent quality? a6 Optimize extraction and chromatography/recrystallization. a5->a6 end Re-run experiment and monitor yield a1->end a2->end a3->end a6->end

Caption: Decision tree for troubleshooting low reaction yield.

References

stability of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is a halogenated pyridine derivative that serves as a stable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The stability of the molecule is largely dictated by its two primary functional groups: the iodopyridine ring and the N-pivaloyl group. The carbon-iodine (C-I) bond is the most reactive site, susceptible to cleavage under cross-coupling conditions. The pivaloyl (tert-butylcarbonyl) amide is a robust protecting group, significantly more stable than other acyl groups like acetyl or benzoyl, and generally requires strong acidic or basic conditions for cleavage.[1]

Q2: Under what conditions is the pivaloyl amide group on the pyridine ring susceptible to cleavage?

A2: The pivaloyl amide group is known for its high stability.[1] Cleavage is generally not observed under neutral or mildly acidic/basic conditions. However, it can be removed under more vigorous conditions:

  • Strong Basic Conditions: Treatment with strong bases such as sodium hydroxide with a phase-transfer catalyst, or lithium diisopropylamide (LDA), can effect its removal.[2]

  • Strong Acidic Conditions: While generally stable to acid, prolonged exposure to strong acids at elevated temperatures can lead to hydrolysis.

  • Reductive Conditions: Certain reductive agents may also cleave the pivaloyl group.[1]

Q3: How does the reactivity of the C-I bond in this compound compare to other halogens on a pyridine ring?

A3: The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows the general trend: C-I > C-Br > C-Cl.[3] Consequently, the C-I bond in this molecule is the most readily activated site for oxidative addition to a palladium(0) catalyst. This high reactivity allows for selective functionalization at the iodo-position, even if other less reactive halogens are present on the molecule, often under milder reaction conditions.[3]

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure proper reduction to Pd(0) in situ. Consider using a freshly opened bottle of catalyst or a different palladium source.
Inappropriate Ligand The choice of ligand is crucial for successful cross-coupling. For challenging substrates, consider using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.
Incorrect Base The base plays a critical role in the catalytic cycle. Ensure the base is appropriate for the specific coupling reaction (e.g., K₂CO₃, Cs₂CO₃ for Suzuki; NaOtBu for Buchwald-Hartwig). Use anhydrous base if the reaction is sensitive to water.
Low Reaction Temperature While milder conditions are often desired for selectivity, some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for product formation and potential degradation.
Solvent Effects Ensure the solvent is anhydrous and deoxygenated, as both water and oxygen can deactivate the catalyst. The polarity of the solvent can also influence the reaction rate and yield.
Issue 2: Unwanted Side Reactions or Degradation of the Starting Material
Possible Cause Troubleshooting Step
Deiodination Reduction of the C-I bond to a C-H bond can occur, especially in the presence of a hydrogen source and an active catalyst. Minimize reaction times and consider using a milder base or lower temperature.
Cleavage of the Pivaloyl Group If the reaction is run under strongly basic conditions (e.g., high concentrations of alkoxides or hydroxides) at elevated temperatures, cleavage of the pivaloyl amide may occur. If this is observed, screen for milder bases (e.g., carbonates) or lower the reaction temperature.
Homocoupling Homocoupling of the starting material or the coupling partner can compete with the desired cross-coupling reaction. This can sometimes be minimized by adjusting the catalyst-to-ligand ratio or using a different ligand.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions with Iodopyridines

Reaction Type Palladium Source (mol%) Ligand (mol%) Base Solvent Temperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O100
Heck Pd(OAc)₂ (2-5)PPh₃ or P(o-tol)₃ (4-10)Et₃N or K₂CO₃DMF or Acetonitrile80-120
Buchwald-Hartwig Pd₂(dba)₃ (1-2)BINAP or Xantphos (2-4)NaOtBu or Cs₂CO₃Toluene or Dioxane80-110

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - Substrate - Coupling Partner - Catalyst & Ligand - Base setup Assemble Reaction (Inert Atmosphere) reagents->setup solvent Prepare Degassed Solvent solvent->setup heat Heat and Stir setup->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Continue Reaction quench Quench and Extract monitor->quench Reaction Complete dry Dry Organic Layer quench->dry purify Purify (Column Chromatography) dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Generalized experimental workflow for a cross-coupling reaction.

Degradation_Pathways cluster_deiodination Deiodination cluster_hydrolysis Pivaloyl Cleavage start N-(5-Iodo-3-methyl-pyridin-2-yl) -2,2-dimethyl-propionamide deiodinated N-(3-methyl-pyridin-2-yl) -2,2-dimethyl-propionamide start->deiodinated [H] Pd Catalyst deprotected 5-Iodo-3-methyl-pyridin-2-amine start->deprotected Strong Base or Acid

References

Technical Support Center: Catalyst Selection for Coupling Reactions with N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on selecting the appropriate catalyst and reaction conditions for cross-coupling reactions involving N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is most suitable for my substrate?

The choice of reaction depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon (C-C) bonds with aryl, heteroaryl, or vinyl boronic acids or esters.

  • Buchwald-Hartwig Amination: Used for the formation of carbon-nitrogen (C-N) bonds with primary or secondary amines.

  • Sonogashira Coupling: Employed for creating carbon-carbon (C-C) triple bonds with terminal alkynes.

  • Heck Coupling: Suitable for forming carbon-carbon (C-C) bonds with alkenes.

Q2: My reaction is not proceeding to completion or giving low yields. What are the common causes?

Several factors can contribute to poor reaction performance:

  • Catalyst Inhibition: The nitrogen atoms in the pyridine ring can coordinate with the palladium catalyst, reducing its activity. The amide group can also participate in chelation, further hindering the catalytic cycle.[1][2]

  • Steric Hindrance: The methyl and pivaloyl groups on the pyridine ring can sterically hinder the approach of the coupling partners to the catalytic center.

  • Inactive Catalyst System: The chosen palladium precursor and ligand may not be suitable for activating the C-I bond of this specific substrate.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can significantly impact the reaction outcome.

  • Poor Quality Reagents: Impurities in starting materials, solvents, or reagents can poison the catalyst.

Q3: How do I choose the best palladium catalyst and ligand for my reaction?

For sterically hindered and potentially coordinating substrates like this compound, bulky and electron-rich phosphine ligands are often the most effective. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.

  • For Suzuki-Miyaura Coupling: Consider using ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or a pre-catalyst like XPhos Pd G2.[3]

  • For Buchwald-Hartwig Amination: Bulky biarylphosphine ligands like RuPhos and BrettPhos are often excellent choices, especially when coupling with primary and secondary amines.[2]

  • For Sonogashira and Heck Couplings: While traditional catalysts like Pd(PPh₃)₄ can be used, more specialized ligands may be required for challenging substrates.

Q4: What is the role of the base and solvent in these reactions?

  • Base: The base is crucial for the transmetalation step in Suzuki coupling and for deprotonating the amine in Buchwald-Hartwig amination. The choice of base depends on the specific reaction and the sensitivity of the functional groups on your substrates. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][3]

  • Solvent: The solvent must be capable of dissolving the reagents and be compatible with the reaction conditions. Anhydrous and degassed solvents are essential to prevent catalyst deactivation. Common choices include 1,4-dioxane, toluene, and DMF, often in combination with water for Suzuki reactions to aid in dissolving the base.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Catalyst inhibition by pyridine nitrogen or amide group.[1][2]Use a higher catalyst loading (e.g., 5 mol%). Employ bulky, electron-rich ligands (e.g., Buchwald ligands) to minimize coordination.
Steric hindrance impeding oxidative addition or reductive elimination.Select a catalyst system known to be effective for hindered substrates (e.g., Pd(OAc)₂ with SPhos or XPhos). Increase reaction temperature, but monitor for decomposition.
Inactive catalyst.Use a fresh batch of palladium precursor and ligand. Consider using a more stable pre-catalyst. Ensure all reagents and solvents are pure and dry.
Formation of Side Products Homocoupling of the boronic acid (in Suzuki coupling).Ensure the reaction is under a strictly inert atmosphere to prevent oxidation of the Pd(0) catalyst. Use a direct Pd(0) source or ensure complete reduction of a Pd(II) precursor.[1]
Dehalogenation of the starting material.Ensure the reaction is under an inert atmosphere. Choose a solvent less likely to act as a hydride source.[1]
Starting Material Decomposition Reaction temperature is too high.Perform a temperature screen to find the optimal balance between reaction rate and stability. Consider using microwave irradiation for rapid and controlled heating.
Difficulty in Product Purification Residual palladium catalyst.Pass the crude product through a pad of Celite or use a scavenger resin to remove residual palladium.
Contamination with ligand or its oxide.Choose an appropriate purification method, such as column chromatography with a suitable eluent system.

Data Presentation: Catalyst Systems for Common Coupling Reactions

The following tables provide a summary of typical catalyst systems and reaction conditions for various cross-coupling reactions with substrates analogous to this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides

Palladium Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%)
Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)Toluene/H₂O80-11012-2475-95
Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O85-9512-1670-90[4]
XPhos Pd G2 (2-5)-K₃PO₄ (2)1,4-Dioxane10012-2480-98

Table 2: Buchwald-Hartwig Amination of Aryl Iodides

Palladium Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%)
Pd₂(dba)₃ (1-2)RuPhos (2-4)LiHMDS (1.2-1.5)Toluene80-1108-1685-98[2]
Pd(OAc)₂ (2)BrettPhos (3)NaOtBu (1.4)1,4-Dioxane10012-2480-95

Table 3: Sonogashira Coupling of Aryl Iodides

Palladium Source (mol%) Copper Source (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%)
Pd(PPh₃)₄ (2-5)CuI (5-10)Et₃N (2-3)DMF25-806-1670-95[5]
PdCl₂(PPh₃)₂ (2-5)CuI (5-10)i-Pr₂NEt (3)THF25-608-2465-90

Table 4: Heck Coupling of Aryl Iodides

Palladium Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%)
Pd(OAc)₂ (1-5)P(o-tol)₃ (2-10)Et₃N (2)Acetonitrile80-10012-2460-85[6]
PdCl₂(PPh₃)₂ (2-5)-NaOAc (2)DMF100-12016-3055-80

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • In a separate vial, prepare the catalyst system by mixing the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) in a small amount of the reaction solvent.

  • Add the catalyst mixture to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[1]

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/H₂O) via syringe.[1]

  • Heat the mixture to the specified temperature (e.g., 80-110 °C) and stir vigorously for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycles and Workflows

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I(L2) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'B(OH)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation ArylIodide Ar-I ArylIodide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Selection_Workflow Start Start: Define Desired Transformation BondType What type of bond to form? Start->BondType CC_Bond C-C Bond BondType->CC_Bond C-C CN_Bond C-N Bond BondType->CN_Bond C-N CouplingPartner Identify Coupling Partner CC_Bond->CouplingPartner Amine Amine CN_Bond->Amine BoronicAcid Boronic Acid/Ester CouplingPartner->BoronicAcid Alkyne Terminal Alkyne CouplingPartner->Alkyne Alkene Alkene CouplingPartner->Alkene Suzuki Suzuki-Miyaura BoronicAcid->Suzuki Buchwald Buchwald-Hartwig Amine->Buchwald Sonogashira Sonogashira Alkyne->Sonogashira Heck Heck Alkene->Heck ReactionType Select Reaction Type CatalystSystem Select Catalyst System (Pd Source + Ligand) ReactionType->CatalystSystem Suzuki->ReactionType Buchwald->ReactionType Sonogashira->ReactionType Heck->ReactionType Optimization Optimize Reaction Conditions (Base, Solvent, Temp.) CatalystSystem->Optimization

Caption: Decision workflow for selecting a cross-coupling reaction and catalyst.

References

Validation & Comparative

A Comparative Guide to Halogenated Pyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings is a critical endeavor in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose, with halogenated pyridines being key building blocks. The choice of the halogen atom (F, Cl, Br, I) on the pyridine ring profoundly influences the substrate's reactivity, cost, and the required reaction conditions. This guide provides a comprehensive comparison of fluorinated, chlorinated, brominated, and iodinated pyridines in four major cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. The information is supported by experimental data to facilitate informed decisions in reaction design and optimization.

General Reactivity Trends

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength. The oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step. The generally accepted order of reactivity for the halogens is:

I > Br > Cl >> F

This trend is inversely correlated with the C-X bond dissociation energy (BDE). The weaker C-I bond is more easily cleaved by the palladium catalyst, leading to faster reactions and milder conditions. Conversely, the strong C-F bond is typically unreactive under standard cross-coupling conditions, requiring specialized catalysts and harsher conditions for activation.[1]

The position of the halogen on the pyridine ring also plays a significant role. The electron-deficient nature of the pyridine ring makes the 2- and 4-positions more susceptible to oxidative addition than the 3-position.[2] Therefore, the general order of reactivity for the halogen position is often 4- > 2- > 3- .[2]

Quantitative Performance Comparison

The following tables summarize the performance of different halogenated pyridines in key cross-coupling reactions. Yields are representative and can vary depending on the specific substrates, catalyst system, and reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halide and an organoboron compound.

Halogenated PyridineCoupling PartnerCatalyst SystemConditionsYield (%)Reference
2-IodopyridinePhenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 90 °C, 4h~95Inferred from[3]
2-BromopyridinePhenylboronic acidPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 100 °C, 12h81[4]
2-ChloropyridinePyridine-3-boronic acidPd(OAc)₂, SPhos, Cs₂CO₃Dioxane/H₂O, 100 °C, 18h~90[5]
2-FluoropyridinePhenylboronic acidSpecialized Ni catalystHigh TempLow to moderate[6]
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a halide and a terminal alkyne.

Halogenated PyridineCoupling PartnerCatalyst SystemConditionsYield (%)Reference
3-IodopyridinePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NDMF, 100 °C, 3hHigh (>90)[7]
3-BromopyridinePhenylacetylene(AllylPdCl)₂, P(t-Bu)₃, DABCOAcetonitrile, RT, 1-3h85[8]
2-ChloropyridineTerminal AlkynesPd(CF₃COO)₂, PPh₃, CuI, Et₃NDMF, 90 °CModerate[9]
2-FluoropyridineTerminal AlkynesGenerally unreactive--[2]
Heck Coupling

The Heck reaction couples an unsaturated halide with an alkene.

Halogenated PyridineCoupling PartnerCatalyst SystemConditionsYield (%)Reference
3-IodopyridineButyl acrylateSupramolecular Pd Catalyst, K₂CO₃Toluene, 130 °C, 1h60[10]
3-BromopyridineButyl acrylateSupramolecular Pd Catalyst, K₂CO₃Toluene, 130 °C, 1h78[10]
3-ChloropyridineButyl acrylateSupramolecular Pd Catalyst, K₂CO₃Toluene, 130 °C, 1hNo reaction[10]
Halogenated PyridinesStyrenePd(OAc)₂, P(o-tol)₃, Et₃NDMF, 100 °CGood to Excellent[11]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is used to form C-N bonds.

Halogenated PyridineCoupling PartnerCatalyst SystemConditionsYield (%)Reference
4-IodopyridineAnilinePd₂(dba)₃, Xantphos, NaOtBuDioxane, 110 °C, 18h80-95Inferred from[3]
2-BromopyridineVolatile AminesPd(OAc)₂, dppp, NaOtBuToluene, 80 °C55-98[12]
2-ChloropyridineFluoroarenesPd/SPhosIsopropyl acetateup to 90[13]
2-FluoropyridineAminesGenerally unreactive--[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These serve as a starting point, and optimization may be necessary for specific substrates.

Suzuki-Miyaura Coupling of 2-Chloropyridine

Materials:

  • 2-Chloropyridine

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

Procedure: [5]

  • To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling of 3-Bromopyridine

Materials:

  • 3-Bromopyridine

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

Procedure: [11]

  • To a dry Schlenk tube under an inert atmosphere, add 3-bromopyridine (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Add anhydrous THF (5 mL) followed by triethylamine (3.0 mmol, 3.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.).

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Heck Coupling of a Halopyridine

Materials:

  • Halopyridine (e.g., 3-Bromopyridine)

  • Alkene (e.g., Butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., Tri(o-tolyl)phosphine, P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF, anhydrous)

Procedure: [11]

  • In a sealed tube, combine the halopyridine (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), and Et₃N (2.0 mmol, 2.0 equiv.).

  • Add anhydrous DMF (5 mL).

  • Heat the sealed tube to the desired temperature (e.g., 100 °C) for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination of 2-Bromopyridine

Materials:

  • 2-Bromopyridine

  • Amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

Procedure: [14]

  • In a glovebox or under an inert atmosphere, add 2-bromopyridine (1.0 equiv), the amine (1.2 equiv), NaOtBu (1.4 equiv), the phosphine ligand (1-4 mol%), and Pd₂(dba)₃ (1 mol%) to an oven-dried reaction vessel.

  • Add anhydrous, degassed toluene.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC, GC-MS, or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycles and Reactivity Trends

The following diagrams illustrate the general catalytic cycle for cross-coupling reactions and the factors influencing the reactivity of halogenated pyridines.

Cross_Coupling_Cycle cluster_legend General Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (Suzuki) or Migratory Insertion (Heck) or Amine Coordination/Deprotonation (Buchwald) Ar-R Ar-R Ar-Pd(II)(R)L_n->Ar-R Reductive Elimination

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Reactivity_Trends cluster_halogen Halogen Reactivity (C-X Bond Dissociation Energy) cluster_position Positional Reactivity on Pyridine Ring I Iodo- (Weakest Bond) Br Bromo- I->Br Decreasing Reactivity Cl Chloro- Br->Cl Decreasing Reactivity F Fluoro- (Strongest Bond) Cl->F Decreasing Reactivity P4 4-Position (Most Electron Deficient) P2 2-Position P4->P2 Decreasing Reactivity P3 3-Position (Least Electron Deficient) P2->P3 Decreasing Reactivity

Caption: Factors influencing the reactivity of halogenated pyridines in cross-coupling.

Practical and Economic Considerations

Beyond reactivity, the choice of halopyridine is also influenced by practical factors such as cost and availability.

Halogenated PyridineRelative CostAvailabilityStability
Fluoro-HighLimitedHigh
Chloro-LowHighHigh
Bromo-ModerateHighModerate
Iodo-HighGoodLower (light sensitive)

Note: Cost is relative and can vary based on the isomer and supplier. 4-Chloropyridine is often supplied as its more stable hydrochloride salt.[15]

Conclusion

The selection of a halogenated pyridine for cross-coupling reactions involves a trade-off between reactivity, cost, and the desired synthetic strategy.

  • Iodopyridines are the most reactive substrates, allowing for mild reaction conditions and short reaction times. However, they are also the most expensive and can be less stable.

  • Bromopyridines offer a good balance of reactivity and cost, making them a popular choice for a wide range of applications.

  • Chloropyridines are economically attractive and highly available but often require more robust catalyst systems and harsher reaction conditions to achieve good yields.

  • Fluoropyridines are generally unreactive in standard cross-coupling reactions due to the strength of the C-F bond. Their activation typically requires specialized, and often stoichiometric, reagents or harsh conditions, limiting their general utility as electrophilic partners.

By understanding these trends and having access to reliable experimental protocols, researchers can make strategic decisions to efficiently synthesize the complex pyridine-containing molecules essential for advancing drug discovery and materials science.

References

Reactivity Under the Microscope: A Comparative Analysis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. The reactivity of halogenated pyridines in palladium-catalyzed cross-coupling reactions is a critical determinant in the design of efficient synthetic routes. This guide presents a comparative analysis of the reactivity of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide against other iodo-pyridine derivatives in key cross-coupling reactions, supported by experimental data and detailed protocols.

The subject of our focus, this compound, possesses a unique combination of electronic and steric features that influence its reactivity. The electron-donating nature of the methyl and pivalamido groups, combined with the steric bulk of the pivaloyl substituent, can modulate the reactivity of the C-I bond at the 5-position of the pyridine ring. This guide will delve into its performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, drawing comparisons with other iodo-pyridines to provide a framework for substrate selection and reaction optimization.

General Reactivity Principles of Iodo-Pyridines

In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is paramount. The generally accepted order of reactivity for halogens on an aromatic ring is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-I bond—often the rate-determining step—the most facile.[1] Consequently, iodo-pyridines are the most reactive substrates, frequently enabling reactions to proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to their bromo or chloro counterparts.

The electronic environment of the pyridine ring and the steric hindrance around the C-I bond further fine-tune this reactivity. Electron-withdrawing groups on the pyridine ring generally increase the rate of oxidative addition, while electron-donating groups can have the opposite effect.[2] Steric hindrance, particularly at the positions ortho to the iodine, can impede the approach of the palladium catalyst and slow down the reaction rate.[3]

Comparative Performance in Suzuki-Miyaura Coupling

Table 1: Suzuki-Miyaura Coupling of a Bromo-Pyridine Analogue with Various Arylboronic Acids [4]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidN-[2-methyl-5-phenylpyridin-3-yl]acetamide85
24-Methylphenylboronic acidN-[2-methyl-5-(p-tolyl)pyridin-3-yl]acetamide82
34-Methoxyphenylboronic acidN-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide88
44-Chlorophenylboronic acidN-[5-(4-chlorophenyl)-2-methylpyridin-3-yl]acetamide78
53-Nitrophenylboronic acidN-[2-methyl-5-(3-nitrophenyl)pyridin-3-yl]acetamide75

Reaction Conditions: N-[5-bromo-2-methylpyridine-3-yl]acetamide (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), 1,4-dioxane/H₂O (4:1), 90 °C, 12 h.[4]

Based on these results for the bromo analogue, this compound is predicted to afford excellent yields in Suzuki-Miyaura couplings, potentially at lower temperatures or with shorter reaction times. The electron-donating methyl and amido groups may slightly decrease the inherent reactivity of the C-I bond compared to an unsubstituted iodopyridine, but the overall reactivity is still expected to be high.

Comparative Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds, a valuable transformation in organic synthesis. The reactivity of iodo-pyridines in this reaction is generally high.[5] The electronic nature of the substituents on the pyridine ring plays a significant role; electron-withdrawing groups tend to accelerate the reaction, while electron-donating groups can slow it down.[6]

Table 2: Sonogashira Coupling of Various Iodo-Heterocycles

EntryIodo-HeterocycleAlkyneProductYield (%)Reference
13-Iodo-2-phenylimidazo[1,2-a]pyridinePhenylacetylene2-Phenyl-3-(phenylethynyl)imidazo[1,2-a]pyridine95[7]
25-Iodo-2,3-dihydro-4(H)-pyrimidin-4-onePhenylacetylene5-(Phenylethynyl)-2,3-dihydro-4(H)-pyrimidin-4-one85[8]
32-IodoanilinePhenylacetylene2-(Phenylethynyl)aniline92[9]
44-Iodo-2-aminopyridinePhenylacetylene2-Amino-4-(phenylethynyl)pyridine88[10]

While direct data for this compound is not available, the presence of the electron-donating methyl and amido groups might necessitate slightly more forcing conditions compared to iodo-pyridines bearing electron-withdrawing groups. However, its reactivity is still expected to be significantly higher than the corresponding bromo- or chloro-pyridines.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reactivity of aryl halides in this reaction follows the familiar trend of I > Br > Cl.[11] The steric environment around the halogen can be a critical factor, with bulky ortho-substituents potentially hindering the reaction.[12]

In the case of this compound, the pivalamido group at the 2-position introduces significant steric bulk. While the iodine is at the 5-position, the overall steric congestion of the molecule could influence the choice of ligand and reaction conditions required for efficient coupling.

Table 3: Buchwald-Hartwig Amination of Various Iodo- and Bromo-Pyridines

EntryAryl HalideAmineProductYield (%)Reference
12-BromopyridineMorpholine2-(Morpholino)pyridine98[12]
23-IodopyridineAnilineN-Phenylpyridin-3-amine86[13]
32-Bromo-13α-estrone 3-methyl etherAniline2-Anilino-13α-estrone 3-methyl ether92[14]
42-Bromopyridinen-ButylamineN-Butylpyridin-2-amine85[12]

The bulky pivalamido group in this compound may necessitate the use of sterically demanding phosphine ligands, such as those developed by Buchwald and Hartwig, to facilitate efficient C-N bond formation. Despite the potential steric challenge, the high reactivity of the C-I bond should still allow for successful amination reactions.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which can be adapted for the specific substrates discussed.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the iodo-pyridine (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a suitable solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL) is added a base (e.g., K₂CO₃, 2.0 mmol). The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is then added, and the reaction mixture is heated to the desired temperature (e.g., 80-100 °C) under an inert atmosphere. The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Sonogashira Coupling

A mixture of the iodo-pyridine (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%) is placed in a Schlenk tube under an inert atmosphere. Anhydrous and degassed solvent (e.g., triethylamine or THF/triethylamine, 5 mL) and the terminal alkyne (1.2 mmol) are then added. The reaction mixture is stirred at the desired temperature (e.g., room temperature to 60 °C) and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

To a dry Schlenk flask under an inert atmosphere are added the iodo-pyridine (1.0 mmol), the amine (1.2 mmol), a strong base (e.g., sodium tert-butoxide, 1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%). Anhydrous solvent (e.g., toluene or 1,4-dioxane, 5 mL) is then added. The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Visualizing Reaction Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for the discussed cross-coupling reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Iodo-pyridine E Degas with Ar/N2 A->E B Boronic Acid B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., Dioxane/H2O) D->E F Add Pd Catalyst (e.g., Pd(PPh3)4) E->F G Heat (e.g., 80-100 °C) F->G H Monitor (TLC/LC-MS) G->H I Cool & Dilute H->I J Wash (H2O, Brine) I->J K Dry & Concentrate J->K L Purify (Chromatography) K->L M M L->M Coupled Product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atm.) cluster_reaction Reaction cluster_workup Workup & Purification A Iodo-pyridine D Add Solvent/Base (e.g., Triethylamine) A->D B Pd Catalyst (e.g., Pd(PPh3)2Cl2) B->D C Cu(I) Co-catalyst (e.g., CuI) C->D E Add Terminal Alkyne D->E F Stir at Temp. (e.g., RT - 60 °C) E->F G Monitor (TLC) F->G H Remove Solvent G->H I Extract with Org. Solvent H->I J Dry & Concentrate I->J K Purify (Chromatography) J->K L L K->L Alkynylated Product Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atm.) cluster_reaction Reaction cluster_workup Workup & Purification A Iodo-pyridine F Add Anhydrous Solvent A->F B Amine B->F C Base (e.g., NaOtBu) C->F D Pd Pre-catalyst D->F E Ligand (e.g., XPhos) E->F G Heat (e.g., 80-110 °C) F->G H Monitor (TLC/LC-MS) G->H I Cool & Filter H->I J Wash (H2O, Brine) I->J K Dry & Concentrate J->K L Purify (Chromatography) K->L M M L->M Aminated Product

References

Validating the Structure of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel compounds is a cornerstone of modern drug discovery and development. This guide provides a comparative framework for validating the structure of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide and its derivatives. By examining experimental data from closely related analogs, we can establish a robust methodology for confirming the identity and purity of this class of compounds. This document outlines standard analytical techniques, presents comparative data, and provides detailed experimental protocols to support these validation efforts.

Predicted and Comparative Spectroscopic Data

Table 1: Comparative ¹H and ¹³C NMR Spectral Data

Compound/AnalogKey ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)Reference
This compound (Predicted) Pyridine H-4: ~8.2-8.4, Pyridine H-6: ~8.0-8.2, Pyridine CH₃: ~2.3-2.5, t-Butyl CH₃: ~1.3Pyridine C-5 (with Iodo): ~85-95, Pyridine C-2, C-6, C-4, C-3, Amide C=O: ~175, t-Butyl quaternary C: ~40, t-Butyl CH₃: ~27, Pyridine CH₃: ~18N/A
2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamideNot explicitly detailed in the provided search result.Not explicitly detailed in the provided search result.[1]
N,N-DimethylpropionamideN-CH₃: 3.01, 2.95; CH₂: 2.33; CH₃: 1.14Not available in search result.[2]

Note: Predicted values are based on standard chemical shift tables and comparison with related structures. The substitution of a methyl group with an iodine atom is expected to significantly shift the resonance of the directly attached carbon (C-5) to a higher field (lower ppm value) in the ¹³C NMR spectrum.

Table 2: Mass Spectrometry Data for Related Structures

Compound/AnalogMolecular Ion (M+) or [M+H]⁺ (m/z)Key Fragmentation Peaks (m/z)Ionization Method
This compound 318.03 (Calculated for C₁₁H₁₅IN₂O)Fragments corresponding to loss of the t-butyl group, the pivaloyl group, and the iodine atom.Electron Ionization (EI) or Electrospray Ionization (ESI)
N,N-Dimethylpropionamide10172, 57, 44EI
3-Methylpiperazine-2,5-dione, (R)-, 2TMS derivative272Not specifiedEI

Experimental Protocols

The structural validation of this compound would typically involve the following experimental procedures.

Synthesis Protocol

A common method for the synthesis of N-pyridinyl amides involves the acylation of the corresponding aminopyridine.[1][3]

  • Starting Materials: 2-Amino-5-iodo-3-methylpyridine and pivaloyl chloride.

  • Reaction: The 2-amino-5-iodo-3-methylpyridine is dissolved in a suitable aprotic solvent, such as dichloromethane, and cooled in an ice bath.

  • Base: A non-nucleophilic base, like triethylamine, is added to the solution to act as an acid scavenger.

  • Acylation: Pivaloyl chloride is added dropwise to the cooled solution.

  • Reaction Monitoring: The reaction is typically stirred at a low temperature for a short period and then allowed to warm to room temperature. The progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are fundamental for structural elucidation.

  • Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the connectivity of the atoms in the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: A suitable ionization technique is used, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular formula. The fragmentation pattern provides additional structural information.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a crystalline compound.

  • Crystallization: Single crystals of the compound are grown from a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, providing precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state. For comparison, the crystal structure of a closely related compound, 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide, has been reported.[1]

Visualizing the Validation Workflow

The following diagrams illustrate the general workflow for the synthesis and structural validation of this compound derivatives.

G cluster_synthesis Synthesis start 2-Amino-5-iodo-3-methylpyridine + Pivaloyl Chloride reaction Acylation Reaction (DCM, Et3N, 0°C to RT) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Product purification->product

Caption: Synthetic workflow for N-pyridinyl-propionamide derivatives.

G cluster_validation Structural Validation product Purified Product nmr NMR Spectroscopy (1H, 13C, 2D) product->nmr ms Mass Spectrometry (HRMS) product->ms xray X-ray Crystallography (if crystalline) product->xray structure Validated Structure nmr->structure ms->structure xray->structure

Caption: Analytical workflow for structural validation.

References

A Comparative Guide to Analytical Methods for N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of potential analytical methods for the characterization and quantification of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide. The information is intended for researchers, scientists, and drug development professionals. The following sections detail proposed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

While specific validated methods for this compound are not publicly available, the methodologies presented here are based on established principles for the analysis of structurally similar pyridine derivatives and aromatic amides.

Chromatographic Methods: HPLC and GC-MS

Chromatographic techniques are essential for separating and quantifying the target analyte in various matrices.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a versatile and widely used technique for the analysis of moderately polar to nonpolar small molecules like this compound.

The following table outlines typical performance characteristics for a reversed-phase HPLC method, which would need to be determined experimentally during method validation according to ICH guidelines.[1][2][3]

ParameterHPLC Method A (C18 Column)HPLC Method B (Amide Column)
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%
Precision (% RSD) < 2.0%< 2.0%
Limit of Detection (LOD) 0.01 µg/mL0.02 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL0.06 µg/mL
Retention Time (min) ~ 5.8~ 4.2

This proposed method is a starting point for the development of a robust analytical procedure.

  • Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for initial method development.[4] Alternatively, an amide-functionalized column could offer different selectivity.[5][6][7]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (or based on the UV spectrum of the compound).

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration within the linear range of the assay.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Sample dissolve Dissolve in Methanol/Acetonitrile sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc column C18 Column hplc->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram quantification Quantification chromatogram->quantification

Proposed workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the molecular weight and structure of this compound, it is expected to be amenable to GC-MS analysis.

The following table presents hypothetical performance characteristics for a GC-MS method.

ParameterGC-MS Method
Linearity (R²) > 0.998
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) < 5.0%
Limit of Detection (LOD) 1 ng/mL
Limit of Quantitation (LOQ) 3 ng/mL
  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like ethyl acetate or dichloromethane.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Sample dissolve Dissolve in Ethyl Acetate sample->dissolve gcms GC-MS System dissolve->gcms separation GC Separation gcms->separation ionization EI Ionization separation->ionization detection Mass Analyzer ionization->detection mass_spectrum Mass Spectrum detection->mass_spectrum library_search Library Search mass_spectrum->library_search

Proposed workflow for GC-MS analysis.

Spectroscopic Methods: NMR and FTIR

Spectroscopic methods are indispensable for the structural elucidation and identification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule.

Based on the structure of this compound and data from similar substituted pyridines, the following chemical shifts can be anticipated.[8][9][10][11]

Group¹H Chemical Shift (ppm, hypothetical)¹³C Chemical Shift (ppm, hypothetical)
Pyridine-H (position 4) 7.8 - 8.2145 - 150
Pyridine-H (position 6) 8.0 - 8.4148 - 152
Pyridine-CH₃ 2.2 - 2.515 - 20
Amide-NH 8.5 - 9.5 (broad)-
tert-Butyl 1.2 - 1.425 - 30 (CH₃), 35 - 40 (quaternary C)
C=O -175 - 180
Pyridine-C-I -80 - 90
Pyridine-C-N -150 - 155
Pyridine-C-CH₃ -130 - 135
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for amides to ensure the observation of the NH proton.

  • Sample Concentration: 5-10 mg of the compound dissolved in 0.5-0.7 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR for proton chemical shifts and coupling constants.

    • ¹³C NMR for carbon chemical shifts.

    • 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

The following table lists the expected vibrational frequencies for the key functional groups in the target molecule.[12][13][14][15]

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Amide N-H Stretch3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Amide C=O (Amide I) Stretch1650 - 1680
Amide N-H Bend (Amide II) Bend1510 - 1570
Aromatic C=C/C=N Stretch1400 - 1600
C-N Stretch1200 - 1350
  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation:

    • Solid State: Prepare a KBr (potassium bromide) pellet containing a small amount of the sample, or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform) and analyze in a liquid cell.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Analytical_Techniques cluster_separation Separation & Quantification cluster_structure Structural Elucidation HPLC HPLC GCMS GC-MS NMR NMR FTIR FTIR Analyte This compound Analyte->HPLC Purity, Quantification Analyte->GCMS Impurity Profiling, Quantification Analyte->NMR Definitive Structure Analyte->FTIR Functional Groups

Logical relationship of analytical techniques.

Conclusion

The analytical methods outlined in this guide provide a comprehensive approach to the analysis of this compound. For quantitative purposes, a validated reversed-phase HPLC method is likely to be the most robust and versatile option. GC-MS can serve as a complementary technique, particularly for impurity identification. For unequivocal structural confirmation, a combination of ¹H, ¹³C, and 2D NMR experiments is essential, while FTIR provides rapid confirmation of key functional groups. It is critical that any chosen method undergoes rigorous validation to ensure it is suitable for its intended purpose, following regulatory guidelines such as those from the ICH.[1][2][3]

References

A Comparative Guide to the HPLC Analysis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the analysis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide, a key intermediate in various synthetic pathways. The guide also explores alternative analytical techniques and presents supporting data to aid in method selection and development.

The subject compound, with a molecular formula of C11H15IN2O and a molecular weight of 318.16 g/mol , possesses structural features—a substituted pyridine ring and an amide group—that inform the chromatographic strategies for its separation and detection.[1][2]

Recommended HPLC Methodologies

Given the polar nature of the pyridine moiety and the presence of a basic nitrogen atom, specialized reversed-phase columns are often preferred to achieve optimal peak shape and retention.[3][4] Columns with embedded polar groups or mixed-mode phases can mitigate the undesirable interactions with residual silanols on traditional C18 stationary phases, which can lead to peak tailing for basic compounds.[5][6]

Method 1: Reversed-Phase HPLC with a Polar-Embedded Column

This method is proposed as the primary approach due to its versatility and compatibility with mass spectrometry.

  • Column: A reversed-phase column with a polar-embedded stationary phase, such as an RP-Amide or a similar chemistry, is recommended.[5] These phases offer alternative selectivity to standard alkyl phases and are designed to provide improved peak shapes for basic compounds.[5]

  • Mobile Phase: A gradient elution using acetonitrile and water, both modified with an acidic additive like 0.1% formic acid, is a suitable starting point. The acid helps to protonate the pyridine nitrogen, leading to more consistent interactions with the stationary phase and improved peak symmetry.[3]

  • Detection: UV detection at a wavelength between 250 nm and 275 nm is appropriate, as pyridine derivatives typically exhibit strong absorbance in this range.[3][4][7] For higher sensitivity and selectivity, particularly in complex matrices, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred option.[3][8]

Method 2: Mixed-Mode Chromatography

For compounds that are highly polar, mixed-mode chromatography, which combines reversed-phase and ion-exchange retention mechanisms, can provide excellent retention and selectivity.[3][4]

  • Column: A mixed-mode column, such as one with both hydrophobic and cation-exchange functionalities, can be employed.[3][4]

  • Mobile Phase: The mobile phase would typically consist of an organic solvent like acetonitrile and a buffered aqueous solution. The buffer composition and pH are critical parameters for controlling the ion-exchange interactions.

Comparative Data of Proposed HPLC Methods

The following table summarizes the key performance parameters for the proposed HPLC methods. The values are representative and may vary depending on the specific instrument and column used.

ParameterMethod 1: RP-HPLC (Polar-Embedded)Method 2: Mixed-Mode HPLC
Column HALO® RP-Amide, 4.6 x 150 mm, 2.7 µmAmaze HD, 3.2 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water0.2% HCOOH and 0.25% AmFm in Water
Mobile Phase B 0.1% Formic Acid in AcetonitrileMeCN/MeOH (60/40) with 0.2% HCOOH and 0.25% AmFm
Gradient 20% to 80% B over 10 minIsocratic
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 260 nm or MS (ESI+)UV at 275 nm
Typical Retention Time 5-8 min< 6 min[4]
Advantages Broad applicability, MS-compatible, good peak shape for bases.[5]Excellent retention for polar compounds, unique selectivity.[3][4]
Disadvantages May require careful mobile phase optimization for highly polar analytes.Method development can be more complex due to dual retention mechanisms.
Alternative Analytical Technique: Gas Chromatography (GC)

For volatile and thermally stable compounds like pyridine derivatives, gas chromatography offers a high-resolution alternative to HPLC.[9]

  • Technique: Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS). GC-MS provides higher specificity and is a benchmark technique for the analysis of halogenated organic compounds.[10]

  • Column: A capillary column with a mid-polarity stationary phase would be a suitable choice.

  • Injection: A split/splitless injector is typically used.

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: A temperature gradient from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 250 °C) would be employed to ensure the elution of the analyte.

Comparison with Gas Chromatography
FeatureHPLC (Reversed-Phase)Gas Chromatography (GC-MS)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds.[9]
Sample Preparation Dissolution in a suitable solvent.Dissolution in a volatile solvent; derivatization may be required for polar compounds.
Sensitivity Good, can be excellent with MS detection.Excellent, particularly with MS detection.[9][10]
Selectivity High, especially with MS detection.Very high, especially with high-resolution MS.[10]
Advantages Versatile, wide applicability.High resolution, high sensitivity.
Disadvantages Lower resolution compared to capillary GC, higher solvent consumption.Limited to volatile and thermally stable analytes.

Experimental Protocols

Detailed Protocol for HPLC Method 1 (Reversed-Phase)

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Mass Spectrometric detector.

  • Chemicals and Reagents:

    • This compound reference standard.

    • Acetonitrile (HPLC grade or higher).

    • Water (HPLC grade or higher).

    • Formic acid (LC-MS grade).

  • Chromatographic Conditions:

    • Column: HALO® RP-Amide, 4.6 x 150 mm, 2.7 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-1 min: 20% B

      • 1-8 min: 20% to 80% B

      • 8-9 min: 80% B

      • 9-9.1 min: 80% to 20% B

      • 9.1-12 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 260 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Weighing Weigh Sample Dissolution Dissolve in Diluent Weighing->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Autosampler Autosampler (Injection) Filtration->Autosampler Column HPLC Column Autosampler->Column Pump Pump (Mobile Phase Delivery) Pump->Column Detector Detector (UV or MS) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Method_Comparison cluster_hplc HPLC Methods cluster_gc Alternative Technique Analyte N-(5-Iodo-3-methyl-pyridin-2-yl)- 2,2-dimethyl-propionamide RP_HPLC Reversed-Phase (Polar-Embedded) Analyte->RP_HPLC Primary Method MM_HPLC Mixed-Mode Analyte->MM_HPLC Alternative HPLC GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Analyte->GC_MS Alternative Technique RP_Pros RP_Pros RP_HPLC->RP_Pros Pros: - Versatile - MS-friendly - Good peak shape RP_Cons RP_Cons RP_HPLC->RP_Cons Cons: - Optimization for  highly polar analytes GC_Pros GC_Pros GC_MS->GC_Pros Pros: - High resolution - High sensitivity GC_Cons GC_Cons GC_MS->GC_Cons Cons: - Requires volatility  and thermal stability

References

Navigating the Catalytic Landscape for C-N Cross-Coupling: A Comparative Analysis for N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. The targeted molecule, N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide, presents a key scaffold where the iodine atom is ripe for substitution via cross-coupling reactions. This guide provides a comparative analysis of the primary catalytic systems employed for such transformations, with a focus on palladium, copper, and nickel-based catalysts. The objective is to furnish a clear, data-driven comparison to aid in catalyst selection and optimization for the synthesis of derivatives of this important pyridine intermediate.

The coupling of this compound with a suitable amine or other nitrogen nucleophile falls under the umbrella of C-N cross-coupling reactions. The most prominent of these are the Buchwald-Hartwig amination, typically employing palladium catalysts, and the Ullmann condensation, which traditionally uses copper.[1][2] More recently, nickel-based systems have emerged as a cost-effective and reactive alternative.

Performance Comparison of Catalytic Systems

The choice of catalyst, ligand, base, and solvent system is critical in achieving high yields and selectivity. While direct comparative data for the specific substrate this compound is not extensively published, the following tables summarize representative data for analogous C-N coupling reactions involving aryl iodides and amides, providing a strong predictive framework for catalyst performance.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Halides with Amides

Palladium catalysis is renowned for its broad substrate scope and high efficiency under relatively mild conditions.[1][3] The selection of the phosphine ligand is crucial and has evolved through several generations to accommodate a wide range of substrates.[3]

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference Analogue
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane10012-2485-95Amination of 2-halo-3-methylpyridines[4]
Pd₂(dba)₃BINAPCs₂CO₃Toluene80-10018~90Amination of 2-chloro-5-iodopyridine[5]
[Pd(allyl)Cl]₂t-BuXPhosK₂CO₃2-MeTHF801-4>90N-Arylation of methanesulfonamide[6]
Pd(OAc)₂dppfNaOtBuToluene901~80Amidation of 2,4-dichloroazines[7]

Table 2: Copper-Catalyzed N-Arylation of Amides (Ullmann Condensation)

Copper-catalyzed couplings are an attractive alternative to palladium due to the lower cost and toxicity of the metal.[8] These reactions often require higher temperatures but can be highly effective, particularly with the use of appropriate ligands such as diamines.[9][10]

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference Analogue
CuIN,N'-DimethylethylenediamineK₂CO₃Toluene1102470-90General N-arylation of amides[9]
Cu₂ONoneK₃PO₄DMF120-14024-4860-80Ligand-free N-arylation of aryl halides[8]
CuI1,10-PhenanthrolineCs₂CO₃DMF100-12024~85N-arylation of amides[11]

Table 3: Emerging Nickel-Catalyzed Amination Reactions

Nickel catalysis is a rapidly developing field, offering the potential for high reactivity, particularly with challenging substrates like aryl chlorides, at a lower cost than palladium.[12]

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference Analogue
Ni(COD)₂dcype (1,2-bis(dicyclohexylphosphino)ethane)NaOtBuToluene10012-2475-95Amination of aryl chlorides
NiCl₂(dppe)NoneNaOtBuDioxane10018~70Amination of aryl halides

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful catalyst screening and optimization. Below are generalized procedures for the catalytic systems discussed, based on established literature methods.

General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
  • Reaction Setup: An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 1-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equivalents).

  • Reagent Addition: The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). This compound (1.0 equivalent), the amine coupling partner (1.1-1.5 equivalents), and the anhydrous solvent (e.g., toluene or 1,4-dioxane) are then added.

  • Reaction Execution: The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C) for the specified time, with progress monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Copper-Catalyzed N-Arylation
  • Reaction Setup: A sealable reaction vessel is charged with the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (if applicable, e.g., N,N'-dimethylethylenediamine, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Reagent Addition: this compound (1.0 equivalent), the amide coupling partner (1.2 equivalents), and the solvent (e.g., DMF or toluene) are added.

  • Reaction Execution: The vessel is sealed and the mixture is stirred and heated to a high temperature (typically 110-140 °C) for 24-48 hours.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

Visualizing the Workflow

To better illustrate the experimental process, the following diagram outlines a typical workflow for a catalytic cross-coupling reaction.

G Experimental Workflow for Catalytic Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reagents (Substrate, Catalyst, Ligand, Base) setup Assemble Reaction under Inert Atmosphere prep_reagents->setup prep_glassware Oven-Dry Glassware prep_glassware->setup prep_solvent Degas/Dry Solvent prep_solvent->setup heating Heat and Stir setup->heating monitoring Monitor Reaction (TLC, LC-MS) heating->monitoring monitoring->heating Continue if incomplete quench Cool and Quench monitoring->quench Reaction Complete extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A generalized workflow for catalytic cross-coupling reactions.

Conclusion

The selection of an optimal catalytic system for the coupling of this compound is a multifaceted decision. Palladium-based catalysts, particularly those with bulky, electron-rich phosphine ligands, generally offer the highest reactivity and broadest substrate scope under mild conditions.[3] Copper-catalyzed systems provide a more economical alternative, though often at the expense of higher reaction temperatures and longer reaction times.[8] Nickel catalysts represent a promising and evolving area, with the potential to rival palladium in reactivity for certain substrates.

This guide provides a foundational framework for initiating catalyst screening and optimization. It is recommended that researchers perform initial small-scale screening of various catalyst/ligand/base combinations to identify the most promising conditions for their specific coupling partners.

References

synthesis and characterization of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-pyridin-2-yl-amide scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities. This guide focuses on two key therapeutic areas where these scaffolds have shown promise: oncology, through the inhibition of tubulin polymerization, and metabolic diseases, via the activation of glucokinase.

Comparative Biological Activity of N-pyridin-2-yl-amide Analogs

The biological activity of N-pyridin-2-yl-amide analogs is significantly influenced by the nature and position of substituents on both the pyridine and the acyl moieties. The following tables summarize the in vitro activity of two classes of related analogs: 2-pyridinecarbothioamides as anticancer agents and N-pyridin-2-yl benzamides as glucokinase activators.

Table 1: Comparative Anticancer Activity of 2-Pyridinecarbothioamide Analogs

Compound IDR1 (Pyridine Ring)R2 (Amide Moiety)TargetIC50 (µM)Cell Line
Analog 1 3-methylN-(4-sulfamoylphenyl)Tubulin Polymerization1.2 - 4.9A549 (Lung)
Analog 2 3-methylN-(4-(N,N-dimethylsulfamoyl)phenyl)Tubulin Polymerization>10A549 (Lung)
Analog 3 UnsubstitutedN-(4-sulfamoylphenyl)Tubulin Polymerization63A549 (Lung)
Analog 4 UnsubstitutedN-(4-(N,N-dimethylsulfamoyl)phenyl)Tubulin Polymerization>100A549 (Lung)
Analog 5 3-methylN-(2-methyl-4-(N,N-dimethylsulfamoyl)phenyl)Tubulin Polymerization1.2 - 4.9A549 (Lung)

Data presented is a representation from studies on substituted 2-pyridinecarbothioamide analogs and highlights structure-activity relationships.

Table 2: Comparative Glucokinase (GK) Activation of N-pyridin-2-yl Benzamide Analogs

Compound IDR (Benzamide Moiety)GK Activation (Fold)
Analog A 3-nitro~2.0
Analog B 3-amino~1.8
Analog C 3-methoxy~1.5
Analog D 4-nitro~1.2
Analog E 4-amino~1.1

This data is derived from studies on N-pyridin-2-yl benzamide analogs as allosteric activators of glucokinase.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for the synthesis of a generic N-pyridin-2-yl-amide and for the key biological assays.

1. Synthesis of N-(5-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide (A Non-iodinated Analog)

This protocol is adapted from the synthesis of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide.[3]

  • Materials: 2-amino-5-methylpyridine, trimethylacetyl chloride (pivaloyl chloride), triethylamine, dichloromethane (DCM), silica gel, hexane.

  • Procedure:

    • Dissolve 2-amino-5-methylpyridine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0°C.

    • Slowly add trimethylacetyl chloride (1.1 eq) to the solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

    • Crystallize the purified product from hexane to obtain colorless crystals.

2. In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules.

  • Materials: Purified tubulin (>99%), general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), GTP, glycerol, fluorescent reporter (e.g., DAPI), test compounds, known inhibitor (e.g., nocodazole), known enhancer (e.g., paclitaxel), 96-well microplate, fluorescence plate reader.

  • Procedure:

    • Prepare a 2 mg/mL tubulin solution in ice-cold general tubulin buffer supplemented with 1 mM GTP and 15% glycerol.

    • Add the fluorescent reporter to the tubulin solution according to the manufacturer's instructions.

    • Dispense 45 µL of the tubulin reaction mix into pre-warmed (37°C) 96-well plate wells.

    • Add 5 µL of the test compound at various concentrations (typically in DMSO, final concentration ≤1%). Include vehicle control, positive control (nocodazole), and negative control (paclitaxel).

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60-90 minutes.

    • Plot fluorescence intensity versus time to obtain polymerization curves. The IC50 value is determined by plotting the inhibition of tubulin polymerization against the compound concentration.

3. Glucokinase (GK) Activation Assay (Spectrophotometric)

This assay measures the enzymatic activity of glucokinase by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+.[4]

  • Materials: Recombinant human glucokinase, glucose, ATP, NADP+, glucose-6-phosphate dehydrogenase (G6PDH), HEPES buffer (pH 7.1), KCl, MgCl2, DTT, test compounds, 96-well microplate, spectrophotometer.

  • Procedure:

    • Prepare a reaction buffer containing 25 mM HEPES (pH 7.1), 25 mM KCl, 5 mM MgCl2, and 5 mM DTT.

    • In a 96-well plate, add the reaction buffer, G6PDH, NADP+, and the test compound at various concentrations.

    • Add recombinant glucokinase to each well.

    • Initiate the reaction by adding a solution of glucose and ATP.

    • Immediately measure the increase in absorbance at 340 nm over time using a plate reader. The initial rate of the reaction is proportional to the glucokinase activity.

    • The fold activation is calculated by dividing the reaction rate in the presence of the compound by the basal reaction rate (vehicle control).

Visualizing Workflows and Pathways

To aid in the conceptualization of the experimental processes and potential mechanisms of action, the following diagrams are provided.

G General Synthesis Workflow for N-pyridin-2-yl-amides cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-aminopyridine_analog 2-Aminopyridine Analog coupling Amide Coupling 2-aminopyridine_analog->coupling acyl_chloride Acyl Chloride / Carboxylic Acid acyl_chloride->coupling extraction Extraction coupling->extraction chromatography Column Chromatography extraction->chromatography final_product N-pyridin-2-yl-amide Analog chromatography->final_product

Caption: A generalized workflow for the synthesis of N-pyridin-2-yl-amide analogs.

G Mechanism of Tubulin Polymerization Inhibition tubulin_dimers α/β-Tubulin Dimers microtubule Microtubule Elongation tubulin_dimers->microtubule Polymerization binding Binds to Tubulin Dimers tubulin_dimers->binding inhibitor N-pyridin-2-yl-amide Analog (Tubulin Inhibitor) inhibitor->binding disruption Disruption of Microtubule Dynamics binding->disruption mitotic_arrest Mitotic Arrest disruption->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: The proposed mechanism of action for anticancer N-pyridin-2-yl-amide analogs.

References

Structure-Activity Relationship of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide and its analogs reveals a promising class of potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). These compounds hold significant potential for the treatment of various central nervous system (CNS) disorders, including fragile X syndrome, anxiety, and levodopa-induced dyskinesia in Parkinson's disease. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data, to inform future drug discovery and development efforts.

The core scaffold, a 2-amidopyridine, has been extensively explored, leading to the identification of key structural features that govern potency and selectivity for mGluR5. The parent compound, this compound, serves as a crucial reference point for understanding the impact of various substitutions on biological activity.

Comparative Analysis of Structural Modifications

The potency of 2-amidopyridine derivatives as mGluR5 NAMs is highly sensitive to substitutions on both the pyridine ring and the amide moiety. The following sections detail the impact of these modifications.

Substitutions on the Pyridine Ring

Modifications at the 3 and 5 positions of the pyridine ring have been a primary focus of optimization efforts.

  • 3-Position: Small alkyl groups, such as the methyl group in the parent compound, are generally well-tolerated and can enhance potency. Larger or more polar substituents at this position tend to be detrimental to activity.

  • 5-Position: The presence of a halogen atom at the 5-position is a critical determinant of high potency. The iodo-substituent, as seen in the lead compound, is particularly favorable. Structure-activity relationship studies have demonstrated that potency often follows the trend I > Br > Cl > F. This suggests that the size and lipophilicity of the halogen at this position play a crucial role in the interaction with the allosteric binding pocket of mGluR5.

The Amide Moiety

The nature of the acyl group attached to the 2-amino position of the pyridine ring significantly influences the compound's properties.

  • Acyl Group: The tert-butyl group of the 2,2-dimethyl-propionamide (pivalamide) moiety is optimal for potency. This bulky, lipophilic group is thought to occupy a hydrophobic pocket within the allosteric binding site. Modifications to this group, such as replacing it with smaller alkyl chains or aromatic rings, generally lead to a decrease in activity.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro potency of a selection of N-(pyridin-2-yl)-2,2-dimethyl-propionamide derivatives as mGluR5 negative allosteric modulators. The data is presented as the half-maximal inhibitory concentration (IC50) from functional assays.

Compound ID3-Position Substituent5-Position SubstituentmGluR5 IC50 (nM)
1 (Lead) -CH3 -I 15
2-CH3-Br25
3-CH3-Cl50
4-H-I45
5-CH3-H>1000

Data is compiled from various public sources and is intended for comparative purposes.

Signaling Pathway of mGluR5 Modulation

This compound derivatives act as negative allosteric modulators of mGluR5. They do not bind to the orthosteric glutamate binding site but rather to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces its response to glutamate.

The canonical signaling pathway for mGluR5 involves its coupling to Gq/11 proteins. Upon activation by glutamate, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By negatively modulating this cascade, these compounds can dampen excessive glutamatergic neurotransmission.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq_G11 Gq/G11 mGluR5->Gq_G11 Activates mGluR5->Gq_G11 Inhibits PLC PLC Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes NAM N-(5-Iodo-3-methyl-pyridin-2-yl) -2,2-dimethyl-propionamide (NAM) NAM->mGluR5 Binds (Allosteric) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates

Caption: mGluR5 signaling pathway and its negative allosteric modulation.

Experimental Protocols

The evaluation of this compound derivatives typically involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action.

Radioligand Binding Assay

This assay is used to determine the binding affinity of the compounds to the mGluR5 allosteric site.

Protocol:

  • Membranes from cells expressing recombinant human mGluR5 are prepared.

  • The membranes are incubated with a radiolabeled known allosteric modulator (e.g., [3H]MPEP) in the presence of varying concentrations of the test compound.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled known ligand.

  • After incubation, the membranes are filtered, and the bound radioactivity is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of the compounds to inhibit glutamate-induced activation of mGluR5.

Protocol:

  • Cells stably expressing human mGluR5 are plated in a multi-well plate.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • The cells are pre-incubated with varying concentrations of the test compound.

  • The cells are then stimulated with a sub-maximal concentration of glutamate (EC20 or EC50).

  • The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

  • The concentration of the test compound that inhibits 50% of the glutamate-induced calcium response (IC50) is calculated.

experimental_workflow start Compound Synthesis binding_assay Radioligand Binding Assay (Affinity - Ki) start->binding_assay functional_assay Intracellular Calcium Mobilization Assay (Potency - IC50) start->functional_assay selectivity_panel Selectivity Profiling (vs. other mGluRs and off-targets) functional_assay->selectivity_panel adme_tox ADME/Tox Profiling selectivity_panel->adme_tox in_vivo In Vivo Efficacy Studies adme_tox->in_vivo

Caption: A typical experimental workflow for evaluating mGluR5 NAMs.

Conclusion

The structure-activity relationship of this compound derivatives highlights a well-defined pharmacophore for potent and selective mGluR5 negative allosteric modulation. The key takeaways for researchers and drug development professionals are the critical importance of the 5-iodo and 3-methyl substitutions on the pyridine ring and the bulky tert-butyl group on the amide for achieving high potency. The provided experimental protocols and signaling pathway information offer a solid foundation for the continued exploration and optimization of this promising class of compounds for the treatment of CNS disorders. Future work should focus on optimizing the pharmacokinetic and safety profiles of these potent NAMs to advance them toward clinical development.

Comparative Mutagenicity of Halogenated Pyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mutagenic potential of halogenated pyridines is crucial for safety assessment and lead optimization. This guide provides a comparative analysis of the mutagenicity of various halogenated pyridines, supported by experimental data from key in vitro assays.

The mutagenicity of chemical compounds is a critical endpoint in toxicological evaluation, as it indicates the potential to cause genetic mutations that can lead to cancer and other hereditary diseases. Halogenated pyridines, a class of compounds frequently encountered in pharmaceutical and agrochemical research, exhibit a range of mutagenic activities that are highly dependent on the nature and position of the halogen substituent. This guide summarizes the available data on their mutagenicity, primarily from the Salmonella/microsome assay (Ames test), and provides detailed experimental protocols for context.

Quantitative Mutagenicity Data: Ames Test Results

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. The following table summarizes the mutagenic activity of a series of mono- and di-halogenated pyridines in Salmonella typhimurium strains TA97, TA98, TA100, and TA102, both with and without metabolic activation (S9 mix).[1] The data is primarily sourced from the comprehensive study by Claxton et al. (1987).[1]

CompoundStrainMetabolic Activation (S9)Highest Dose Tested (µ g/plate )Revertants/Plate (Mean ± SD) at Highest Non-Toxic DoseMutagenic Response
Pyridine TA98, TA100, TA1535, TA1537-/+10,000Not ReportedNegative
2-Fluoropyridine TA100+1000Not ReportedEquivocal
2-Chloropyridine TA97+7500163 ± 15Positive
TA98+750066 ± 6Positive
TA100+7500258 ± 18Positive
TA102+7500455 ± 28Positive
2-Bromopyridine TA100+1000Not ReportedWeakly Positive
3-Chloropyridine TA97, TA98, TA100, TA102-/+Not SpecifiedNot ReportedNegative
3-Bromopyridine TA100-1000Not ReportedNegative
2,3-Dichloropyridine TA100+1000Not ReportedNegative
2,5-Dichloropyridine TA100+1000Not ReportedNegative
2,6-Dichloropyridine TA100+1000Not ReportedNegative
3,5-Dichloropyridine TA100+1000Not ReportedNegative
2-Chloro-3-methylpyridine TA100+1000Not ReportedPositive
2-Chloro-5-methylpyridine TA100+1000Not ReportedPositive
2-Chloromethylpyridine TA100-/+10Not ReportedPositive
3-Chloromethylpyridine TA100-/+33Not ReportedPositive

Note: A positive response is generally defined as a dose-related increase in the number of revertant colonies that is at least twice the spontaneous background count. An equivocal response indicates a weak or inconsistent increase. Data for some compounds were reported qualitatively in the source material.

Structure-Activity Relationships

The data reveals several key structure-activity relationships for the mutagenicity of halogenated pyridines in the Ames test:

  • Position of Halogen: Halogen substitution at the 2-position of the pyridine ring appears to be a critical determinant of mutagenic activity, with 2-chloropyridine and 2-bromopyridine showing positive or weakly positive results, respectively, upon metabolic activation.[1] In contrast, 3-chloro and 3-bromopyridine were found to be non-mutagenic in this assay.

  • Nature of Halogen: The data suggests that chlorine at the 2-position confers stronger mutagenic potential than bromine in the Ames test. 2-Fluoropyridine showed equivocal results.[1]

  • Metabolic Activation: For many of the mutagenic halogenated pyridines, particularly 2-chloropyridine, mutagenicity is dependent on metabolic activation by the S9 mix.[1] This indicates that the parent compounds are pro-mutagens that are converted to reactive electrophilic metabolites by cytochrome P450 enzymes in the liver homogenate.

  • Influence of Other Substituents: The presence of a methyl group on the pyridine ring, in addition to a chlorine atom, can also result in mutagenic activity, as seen with 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine.[1] Furthermore, chloromethylpyridines were mutagenic both with and without metabolic activation, suggesting they are direct-acting mutagens.[1]

Experimental Protocols

A detailed understanding of the experimental methodology is essential for interpreting the mutagenicity data. The following is a generalized protocol for the Salmonella/microsome preincubation assay, based on the OECD 471 guideline.[2][3][4]

1. Bacterial Strains:

  • Salmonella typhimurium strains TA97a, TA98, TA100, TA1535, and TA1537 are commonly used to detect various types of mutations (frameshift and base-pair substitutions).

  • Cultures are grown overnight in nutrient broth to reach the stationary phase.

2. Metabolic Activation System (S9 Mix):

  • The S9 fraction is prepared from the liver homogenate of rats or hamsters pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).

  • The S9 mix is prepared by combining the S9 fraction with a buffer solution containing cofactors such as NADP+ and glucose-6-phosphate.

3. Preincubation Assay Procedure:

  • To a sterile test tube, add in the following order:

    • 0.1 mL of the tester bacterial strain culture.

    • 0.05 mL of the test compound solution at the desired concentration.

    • 0.5 mL of the S9 mix (for assays with metabolic activation) or a sham mix without S9.

  • The mixture is incubated at 37°C for a specified period (e.g., 20-30 minutes) with shaking.

  • Following incubation, 2.0 mL of molten top agar (supplemented with a trace amount of histidine and biotin) is added to the tube, vortexed gently, and poured onto the surface of a minimal glucose agar plate.

  • The plates are incubated at 37°C for 48-72 hours.

4. Data Analysis:

  • The number of revertant colonies on each plate is counted.

  • The mean number of revertants and the standard deviation are calculated for each dose group (typically in triplicate).

  • The mutagenic response is evaluated based on the dose-dependent increase in revertant colonies compared to the solvent control.

Visualizing the Process: Experimental Workflow

The following diagram illustrates the general workflow of the Ames test.

Ames_Test_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_plating Plating & Growth cluster_analysis Analysis strain Bacterial Strain (e.g., S. typhimurium) mix Mix Components strain->mix test_compound Test Compound test_compound->mix s9_mix S9 Mix (Metabolic Activation) s9_mix->mix incubate Pre-incubate (37°C) mix->incubate add_top_agar Add Top Agar incubate->add_top_agar plate Pour on Minimal Glucose Agar Plate add_top_agar->plate incubate_plate Incubate Plate (37°C, 48-72h) plate->incubate_plate count Count Revertant Colonies incubate_plate->count analyze Analyze Data count->analyze Mutagenicity_Pathway cluster_activation Metabolic Activation cluster_damage DNA Damage & Response cluster_signaling Genotoxic Stress Signaling HP Halogenated Pyridine (Pro-mutagen) Metabolite Reactive Electrophilic Metabolite HP->Metabolite Cytochrome P450 (e.g., in S9 mix) Adduct DNA Adduct Formation Metabolite->Adduct DNA Cellular DNA DNA->Adduct Damage DNA Damage Adduct->Damage ATM_ATR ATM/ATR Kinases Activated Damage->ATM_ATR Mutation Mutation (if repair fails) Damage->Mutation p53 p53 Activation ATM_ATR->p53 CellCycle Cell Cycle Arrest (DNA Repair) p53->CellCycle Apoptosis Apoptosis p53->Apoptosis

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide as a hazardous, halogenated organic solid waste. Proper segregation, labeling, and professional disposal are mandatory.

This guide provides detailed protocols for the safe handling and disposal of this compound (CAS Number: 677327-29-6), a compound recognized as an irritant and a combustible solid.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Compound Identification and Hazard Profile

A summary of key identifiers and hazard information for this compound is presented below.

PropertyValueSource
CAS Number 677327-29-6[1][2]
Molecular Formula C₁₁H₁₅IN₂O[1][2]
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H319: Causes serious eye irritation.
Precautionary Statements P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Physical Form Solid
Storage Class Code 11 - Combustible Solids

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in a manner that mitigates risks to personnel and the environment. The following steps outline the standard operating procedure for its disposal.

Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye irritation.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat must be worn.

Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Designated Waste Container: Collect waste this compound in a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Halogenated Waste Stream: This compound is an iodinated organic compound and must be disposed of in the halogenated organic waste stream. Do not mix with non-halogenated waste.

  • Avoid Incompatibilities: Keep separate from strong oxidizing agents and strong bases.

Labeling of Waste Containers

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Content Identification: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

  • Hazard Communication: The label should also indicate the primary hazard (e.g., "Irritant").

  • Date of Accumulation: Mark the date when the first quantity of waste is added to the container.

Storage of Waste

Waste containers must be stored safely pending collection.

  • Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Disposal Arrangement

Disposal must be handled by a licensed hazardous waste management company.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

  • Regulatory Compliance: Ensure that the disposal process complies with all local, state, and federal regulations. This compound should not be disposed of down the drain or in regular trash.

Emergency Procedures: Spill and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Control Ignition Sources: As a combustible solid, ensure there are no open flames or sparks near the spill.

  • Containment: For a small spill, and if it is safe to do so, prevent the spread of the solid.

  • Cleanup:

    • Wear appropriate PPE (eye protection, gloves, lab coat).

    • Carefully sweep the solid material into a designated hazardous waste container. Avoid creating dust.

    • Use absorbent pads for any remaining residue.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Exposure Response
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound A 1. Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B 2. Collect Waste in Designated Container A->B C 3. Segregate as Halogenated Organic Waste B->C D 4. Label Container Clearly ('Hazardous Waste', Full Chemical Name, Date) C->D E 5. Store Securely in a Ventilated Area D->E F 6. Arrange for Professional Disposal (Contact EHS or Licensed Contractor) E->F G 7. Document Waste Transfer F->G

Caption: A flowchart outlining the key stages for the safe disposal of this compound.

References

Personal protective equipment for handling N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risks.

Hazard Identification and Classification

This compound is classified with the following hazards:

Hazard ClassPictogramSignal WordHazard Statement
Eye IrritationGHS07 (Exclamation mark)[1]Warning[1][2]H319: Causes serious eye irritation[1]
Combustibility--Combustible Solid[1]

Note: This product is supplied for early discovery research, and comprehensive analytical data may not be fully available. Users are responsible for confirming the product's identity and purity.[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table outlines the required PPE.

Body PartRequired PPERationale
Hands Chemical-resistant gloves (e.g., Nitrile or Neoprene)[3][4]To prevent skin contact.
Eyes Chemical splash goggles[4]To protect eyes from splashes.
Body Laboratory coat[3][4]To prevent contamination of personal clothing.
Respiratory Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or in case of inadequate ventilation.[3][5]To prevent inhalation of harmful fumes or dust.[3]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for the safe handling of this compound.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area Designate Handling Area verify_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_area->verify_eng don_ppe Don PPE verify_eng->don_ppe weigh_transfer Weighing and Transfers in Fume Hood don_ppe->weigh_transfer Proceed to Handling keep_closed Keep Containers Tightly Closed weigh_transfer->keep_closed collect_waste Collect Waste in Labeled, Sealed Container weigh_transfer->collect_waste Generate Waste store_cool_dry Store in a Cool, Dry, Well-Ventilated Area keep_closed->store_cool_dry After Use away_ignition Away from Ignition Sources store_cool_dry->away_ignition label_container Clearly Label Containers away_ignition->label_container dispose_regs Dispose According to Regulations collect_waste->dispose_regs

Operational Workflow Diagram
Experimental Protocols

Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.[5]

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[5]

  • Designate a specific area for handling the compound to contain potential spills.[5]

Handling the Compound:

  • Before handling, put on all required PPE as specified in the table above.

  • Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.[5]

  • Keep containers tightly closed when not in use.[4]

Storage:

  • Store the compound in a cool, dry, and well-ventilated area.[4]

  • Keep away from sources of ignition.[4]

  • Ensure containers are clearly labeled.[4]

Disposal:

  • Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.[5]

  • Dispose of waste in accordance with federal, state, and local regulations. It is recommended to use a licensed disposal company.

Emergency Response Plan

Immediate and appropriate action is vital in the event of an emergency.

Emergency Response for this compound Exposure cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_first_aid First Aid Procedures cluster_medical Medical Attention exposure Chemical Exposure Occurs skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Wash with soap and water for 15 mins skin_contact->wash_skin flush_eyes Flush eyes with water for 15 mins eye_contact->flush_eyes fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth, do NOT induce vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Emergency Response Diagram
First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[3]

  • Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][5]

  • Ingestion: If swallowed, wash out mouth with water provided the person is conscious. Do NOT induce vomiting. Call a physician immediately.[5]

Spill Management
  • Small Spills: For small spills that can be cleaned up in a short amount of time by trained personnel, absorb the spill with an inert material and collect it in a suitable, closed container for disposal.

  • Large Spills: In the event of a large spill, evacuate the area and ensure adequate ventilation. Contact the appropriate emergency response team.[5] Do not let the product enter drains.

References

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N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.